Technical Documentation Center

8-(4-Isopropylphenyl)-8-oxooctanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(4-Isopropylphenyl)-8-oxooctanoic acid
  • CAS: 898791-41-8

Core Science & Biosynthesis

Foundational

A Prospective Inquiry into 8-(4-Isopropylphenyl)-8-oxooctanoic Acid as a Novel Candidate for Cancer Therapeutics: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals in oncology. Abstract The relentless pursuit of novel, efficacious, and selective anticancer agents is a cornerstone of modern oncological...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals in oncology.

Abstract

The relentless pursuit of novel, efficacious, and selective anticancer agents is a cornerstone of modern oncological research. This technical guide introduces 8-(4-isopropylphenyl)-8-oxooctanoic acid, a compound of untapped potential, as a prospective candidate for cancer therapy. By dissecting its structural components—a long-chain fatty acid derivative, a chalcone-like aryl-keto moiety, and a terminal isopropylphenyl group—we will construct a compelling scientific rationale for its investigation. This document will serve as a comprehensive roadmap for its synthesis, in vitro evaluation, and preclinical in vivo assessment. We will delve into hypothesized mechanisms of action, drawing parallels from established anticancer agents with structural similarities, and propose a detailed, multi-faceted research framework to rigorously evaluate its therapeutic promise. This guide is designed not as a mere recitation of facts, but as a strategic blueprint to inspire and direct future research into this promising molecule.

Introduction: The Rationale for Investigating 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

The imperative for innovative oncology drugs is underscored by the complexities of cancer biology, including tumor heterogeneity and the emergence of therapeutic resistance. Our focus on 8-(4-isopropylphenyl)-8-oxooctanoic acid stems from a structural analysis that suggests a convergence of functionalities associated with anticancer activity.

  • The Octanoic Acid Backbone: Long-chain fatty acids and their derivatives have demonstrated a range of anticancer activities.[1] Modifications to fatty acids have been shown to enhance tissue selectivity and therapeutic efficacy.[1] The eight-carbon chain of our target molecule offers a lipid-soluble scaffold that may facilitate membrane interaction and cellular uptake.

  • The Aryl-Keto Moiety (Chalcone-like functionality): The 8-oxo group linked to the isopropylphenyl ring is structurally reminiscent of chalcones, a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects.[2][3] Chalcones are known to induce apoptosis, disrupt the cell cycle, and regulate autophagy in cancer cells.[2][3]

  • The 4-Isopropylphenyl Group: The terminal aromatic ring with an isopropyl substitution provides a lipophilic domain that could enhance binding to hydrophobic pockets within target proteins.

The amalgamation of these structural features in a single molecule presents a unique opportunity for the development of a novel therapeutic agent. This guide will lay the groundwork for a systematic investigation into the anticancer potential of 8-(4-isopropylphenyl)-8-oxooctanoic acid.

Proposed Synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

A plausible and efficient synthetic route is paramount for the production of sufficient quantities of the target compound for biological evaluation. We propose a Friedel-Crafts acylation approach, a robust and well-established method for the formation of aryl ketones.

Proposed Synthetic Workflow:

Suberoyl_chloride Suberoyl chloride methyl ester Friedel_Crafts Friedel-Crafts Acylation Suberoyl_chloride->Friedel_Crafts Isopropylbenzene Isopropylbenzene Isopropylbenzene->Friedel_Crafts AlCl3 AlCl3 (Lewis Acid Catalyst) AlCl3->Friedel_Crafts Catalyst Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Friedel_Crafts->Hydrolysis Intermediate Product Target_Compound 8-(4-Isopropylphenyl)-8-oxooctanoic acid Hydrolysis->Target_Compound Final Product

Caption: Proposed synthetic workflow for 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Step-by-Step Methodology:

  • Preparation of Suberoyl Chloride Monomethyl Ester: Suberic acid is reacted with thionyl chloride to form suberoyl dichloride. Subsequent reaction with one equivalent of methanol will yield the suberoyl chloride monomethyl ester.

  • Friedel-Crafts Acylation: The suberoyl chloride monomethyl ester is then reacted with isopropylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in an appropriate anhydrous solvent (e.g., dichloromethane). The reaction is typically carried out at low temperatures to control selectivity and prevent side reactions.

  • Ester Hydrolysis: The resulting methyl 8-(4-isopropylphenyl)-8-oxooctanoate is then subjected to hydrolysis, for instance, by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to yield the final product, 8-(4-isopropylphenyl)-8-oxooctanoic acid.

  • Purification and Characterization: The final compound will be purified using techniques such as column chromatography and recrystallization. Its structure will be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is proposed to efficiently assess the anticancer potential of 8-(4-isopropylphenyl)-8-oxooctanoic acid.[4]

3.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the concentration-dependent cytotoxic effects of the compound on a panel of human cancer cell lines.

  • Methodology:

    • A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate) will be cultured in 96-well plates.

    • Cells will be treated with a range of concentrations of 8-(4-isopropylphenyl)-8-oxooctanoic acid for 48-72 hours.

    • Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay.

    • The IC50 (half-maximal inhibitory concentration) value for each cell line will be calculated.

Table 1: Hypothetical IC50 Values for 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.2
MDA-MB-231Breast (Triple Negative)8.5
HCT116Colon12.8
A549Lung20.1
PC-3Prostate10.7
Normal FibroblastsNon-cancerous> 100

3.2. Apoptosis and Cell Cycle Analysis

  • Objective: To investigate whether the compound induces apoptosis and/or causes cell cycle arrest.

  • Methodology:

    • Cancer cells will be treated with the compound at its IC50 concentration.

    • Apoptosis: Apoptosis will be quantified using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

    • Cell Cycle: Cell cycle distribution will be analyzed by propidium iodide staining of DNA followed by flow cytometry.

Mechanistic Insights: Investigating Key Signaling Pathways

Based on the structural similarities to fatty acid derivatives and chalcones, we hypothesize that 8-(4-isopropylphenyl)-8-oxooctanoic acid may modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[5][6]

Proposed Signaling Pathway Investigation Workflow:

Compound 8-(4-Isopropylphenyl)-8-oxooctanoic acid Cell_Treatment Treat Cancer Cells Compound->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot PI3K_AKT p-AKT, AKT Western_Blot->PI3K_AKT MAPK p-ERK, ERK Western_Blot->MAPK Apoptosis_Markers Caspase-3, PARP Western_Blot->Apoptosis_Markers Analysis Data Analysis and Interpretation PI3K_AKT->Analysis MAPK->Analysis Apoptosis_Markers->Analysis

Caption: Workflow for investigating the effect on key signaling pathways.

  • Methodology:

    • Cancer cells will be treated with the compound for various time points.

    • Cell lysates will be prepared and subjected to SDS-PAGE.

    • Western blot analysis will be performed using antibodies against key proteins in the PI3K/AKT (e.g., p-AKT, AKT) and MAPK (e.g., p-ERK, ERK) pathways.

    • Changes in the phosphorylation status of these proteins will indicate modulation of the respective pathways.

Preclinical In Vivo Evaluation

Promising in vitro results will warrant progression to in vivo studies to assess the compound's efficacy and safety in a more complex biological system.[7][8]

5.1. Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of 8-(4-isopropylphenyl)-8-oxooctanoic acid in a living organism.

  • Methodology:

    • Immunocompromised mice will be subcutaneously inoculated with human cancer cells (e.g., MDA-MB-231).

    • Once tumors are established, mice will be randomized into treatment and control groups.

    • The treatment group will receive the compound via an appropriate route of administration (e.g., intraperitoneal injection or oral gavage).

    • Tumor volume and body weight will be monitored regularly.

    • At the end of the study, tumors will be excised for further analysis (e.g., histology, biomarker analysis).

Table 2: Hypothetical In Vivo Efficacy Data in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Compound (25 mg/kg)625 ± 8050
Compound (50 mg/kg)312 ± 5075

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to investigate the anticancer potential of a novel compound, 8-(4-isopropylphenyl)-8-oxooctanoic acid. The proposed research plan, from synthesis to in vivo evaluation, is designed to provide a thorough understanding of its efficacy and mechanism of action. Positive outcomes from these studies would establish this molecule as a promising lead candidate for further preclinical and clinical development. Future work would involve lead optimization to enhance potency and drug-like properties, as well as a more in-depth exploration of its molecular targets and potential for combination therapies.

References

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC. (2021). PubMed Central. Retrieved from [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (2021). PubMed. Retrieved from [Link]

  • Anticancer activities of fatty acids and their heterocyclic derivatives. (2020). PubMed. Retrieved from [Link]

  • ω-3 Long Chain Polyunsaturated Fatty Acids as Sensitizing Agents and Multidrug Resistance Revertants in Cancer Therapy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Anticancer activities of fatty acids and their heterocyclic derivatives. (2020). PubMed. Retrieved from [Link]

  • Fatty acids-linked signaling pathways related to cancer. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Branched-chain Derivatives of Oleic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Branched-chain Derivatives of Oleic Acid. (n.d.). Clemson OPEN. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). PubMed. Retrieved from [Link]

  • Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors. (n.d.). Hindawi. Retrieved from [Link]

  • In Vivo Model Systems. (n.d.). Crown Bioscience. Retrieved from [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved from [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

  • Fatty Acid Metabolites and the Tumor Microenvironment as Potent Regulators of Cancer Stem Cell Signaling. (n.d.). MDPI. Retrieved from [Link]

  • Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

  • The Modulatory Effects of Fatty Acids on Cancer Progression. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation. Retrieved from [Link]

  • Method of preparation of 8-hydroxyoctanoic acid. (n.d.). Patents.
  • Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use. (n.d.). Google Patents.
  • Synthesis of 8-aminooctanoic acid from oleic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. Retrieved from [Link]

  • Fatty Acid Metabolites and the Tumor Microenvironment as Potent Regulators of Cancer Stem Cell Signaling. (n.d.). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on 8-(4-Isopropylphenyl)-8-oxooctanoic Acid as a Potential Enzyme Inhibitor

This guide provides a comprehensive technical overview of 8-(4-isopropylphenyl)-8-oxooctanoic acid, a compound of interest for its potential as an enzyme inhibitor. We will delve into its structural features, propose a l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-(4-isopropylphenyl)-8-oxooctanoic acid, a compound of interest for its potential as an enzyme inhibitor. We will delve into its structural features, propose a likely enzymatic target, and outline a detailed, field-proven workflow for its synthesis, in-vitro characterization, and validation as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Novel Enzyme Inhibitors

The discovery and development of novel enzyme inhibitors remain a cornerstone of modern pharmacology. Enzymes, as biological catalysts, play a critical role in virtually all cellular processes, and their dysregulation is often implicated in the pathophysiology of numerous diseases. The targeted inhibition of specific enzymes offers a powerful therapeutic strategy to modulate disease progression.

8-(4-isopropylphenyl)-8-oxooctanoic acid is a synthetic compound characterized by a long-chain fatty acid backbone, a central ketone group, and a terminal isopropylphenyl moiety. While specific biological activity for this compound is not yet extensively documented in publicly available literature, its structural resemblance to endogenous fatty acids and other known enzyme inhibitors suggests a high potential for interaction with enzymes involved in lipid metabolism. This guide will therefore focus on a systematic approach to investigating its potential as an inhibitor of human Fatty Acid Synthase (hFAS), a key enzyme in de novo lipogenesis and a validated target in oncology.[1]

Structural Analysis and Target Hypothesis

The chemical structure of 8-(4-isopropylphenyl)-8-oxooctanoic acid provides critical clues to its potential biological activity.

Chemical Properties
IUPAC Name 8-(4-isopropylphenyl)-8-oxooctanoic acid
Molecular Formula C17H24O3
Molecular Weight 276.37 g/mol [2]
CAS Number 898791-41-8[2][3]
Physical Form White solid[3]

The molecule can be deconstructed into three key functional domains:

  • The Octanoic Acid Chain: A C8 fatty acid chain that can mimic endogenous substrates for enzymes involved in fatty acid metabolism.

  • The Ketone Group: The carbonyl group at the 8-position introduces a potential site for nucleophilic attack or hydrogen bonding within an enzyme's active site.

  • The Isopropylphenyl Ring: This bulky, hydrophobic group can drive binding to hydrophobic pockets within a target protein, potentially enhancing binding affinity and specificity.

Based on these structural features, we hypothesize that 8-(4-isopropylphenyl)-8-oxooctanoic acid may act as an inhibitor of human Fatty Acid Synthase (hFAS) . hFAS is a multi-domain enzyme responsible for the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA.[1] Its overexpression in many cancer types, where it provides lipids for rapid cell proliferation, makes it an attractive therapeutic target.[1] The structure of our compound of interest suggests it could potentially compete with the natural substrates of hFAS, particularly at the β-ketoacyl reductase (KR) domain.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 8-(4-isopropylphenyl)-8-oxooctanoic acid can be achieved via a Friedel-Crafts acylation reaction. A similar "one-pot" strategy has been described for the synthesis of related oxooctanoic acid esters.[4]

Step-by-Step Synthesis Protocol:
  • Preparation of the Acylating Agent: Suberic acid is reacted with an excess of thionyl chloride at room temperature to form suberoyl chloride. The excess thionyl chloride is subsequently removed by distillation.

  • Friedel-Crafts Acylation: The suberoyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). A Lewis acid catalyst, such as aluminum chloride (AlCl3), is added, followed by the slow, dropwise addition of cumene (isopropylbenzene) at 0°C.

  • Reaction Quenching and Workup: After the reaction is complete, it is carefully quenched by pouring the mixture over ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 8-(4-isopropylphenyl)-8-oxooctanoic acid.

Synthesis_Workflow suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride + Thionyl Chloride thionyl_chloride Thionyl Chloride friedel_crafts Friedel-Crafts Acylation suberoyl_chloride->friedel_crafts cumene Cumene cumene->friedel_crafts alcl3 AlCl3 alcl3->friedel_crafts workup Aqueous Workup friedel_crafts->workup purification Column Chromatography workup->purification final_product 8-(4-isopropylphenyl)-8-oxooctanoic acid purification->final_product

Caption: Proposed synthesis workflow for 8-(4-isopropylphenyl)-8-oxooctanoic acid.

In-Vitro Evaluation of Enzyme Inhibition

A systematic in-vitro evaluation is crucial to validate our hypothesis and characterize the inhibitory potential of 8-(4-isopropylphenyl)-8-oxooctanoic acid against hFAS.

Primary Enzyme Inhibition Assay

A continuous spectrophotometric assay will be employed to monitor the overall activity of hFAS. This assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, a cofactor required for the reductive steps in fatty acid synthesis.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

    • Substrates: Acetyl-CoA and Malonyl-CoA, prepared fresh in assay buffer.

    • Cofactor: NADPH, prepared fresh in assay buffer.

    • Enzyme: Purified human Fatty Acid Synthase.

    • Inhibitor: 8-(4-isopropylphenyl)-8-oxooctanoic acid, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of assay buffer, 10 µL of NADPH solution, 10 µL of acetyl-CoA, and 10 µL of the inhibitor at various concentrations (or DMSO for control).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of hFAS enzyme.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

    • The reaction is initiated by the addition of 10 µL of malonyl-CoA.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Mechanism of Action Studies

To understand how 8-(4-isopropylphenyl)-8-oxooctanoic acid inhibits hFAS, kinetic studies will be performed. By varying the concentrations of both the substrate (malonyl-CoA) and the inhibitor, we can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically visualized using a Lineweaver-Burk plot.

Inhibition_Kinetics_Workflow start Vary Substrate & Inhibitor Concentrations assay Run hFAS Activity Assay start->assay data_collection Measure Initial Reaction Rates (V) assay->data_collection lineweaver_burk Generate Lineweaver-Burk Plot (1/V vs 1/[S]) data_collection->lineweaver_burk analysis Determine Mode of Inhibition lineweaver_burk->analysis competitive Competitive analysis->competitive Lines intersect on y-axis non_competitive Non-competitive analysis->non_competitive Lines intersect on x-axis uncompetitive Uncompetitive analysis->uncompetitive Lines are parallel

Caption: Workflow for determining the mechanism of enzyme inhibition.

Cell-Based Assays for Therapeutic Relevance

While in-vitro assays are essential for characterizing direct enzyme inhibition, cell-based assays are necessary to assess the compound's activity in a more biologically relevant context.

Cellular Lipogenesis Inhibition Assay

This assay measures the ability of 8-(4-isopropylphenyl)-8-oxooctanoic acid to inhibit de novo fatty acid synthesis in cancer cells that overexpress hFAS (e.g., MCF-7 breast cancer cells).

Protocol:

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

  • Treatment: Treat the cells with varying concentrations of 8-(4-isopropylphenyl)-8-oxooctanoic acid for 24 hours.

  • Radiolabeling: Add [14C]-acetate to the culture medium and incubate for 4 hours. The [14C]-acetate will be incorporated into newly synthesized fatty acids.

  • Lipid Extraction: Wash the cells with PBS, and then lyse them. Extract the total lipids using a chloroform:methanol solvent system.

  • Quantification: Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

  • Data Analysis: A reduction in [14C] incorporation in treated cells compared to control cells indicates inhibition of cellular lipogenesis.

Cell Viability and Proliferation Assays

To determine if the inhibition of lipogenesis translates to an anti-cancer effect, standard cell viability assays (e.g., MTT or CellTiter-Glo®) will be performed. These assays will quantify the effect of 8-(4-isopropylphenyl)-8-oxooctanoic acid on the proliferation and survival of cancer cell lines.

Future Directions and Concluding Remarks

The systematic investigation outlined in this guide provides a robust framework for evaluating 8-(4-isopropylphenyl)-8-oxooctanoic acid as a potential inhibitor of human Fatty Acid Synthase. Positive results from these studies would warrant further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, as well as in-vivo studies in animal models of cancer.

The structural features of 8-(4-isopropylphenyl)-8-oxooctanoic acid make it a compelling candidate for further investigation. While the path from a promising lead compound to a clinically approved drug is long and challenging, the foundational research proposed herein is a critical first step in unlocking its potential therapeutic value.

References

  • A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site. PubMed. [Link]

  • Biochemistry, Ketogenesis. StatPearls - NCBI Bookshelf. [Link]

  • Bioactive compound and their biological activity. ResearchGate. [Link]

  • A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
  • Inhibition of carbohydrate digestive enzymes by a complementary essential oil blend: in silico and mixture design approaches. Frontiers. [Link]

  • Fatty acid synthesis. Wikipedia. [Link]

  • Method of preparation of 8-hydroxyoctanoic acid. Patent 0379982. [Link]

  • Chemical Profile, Antioxidant and Antibacterial Activities, Mechanisms of Action of the Leaf Extract of Aloe arborescens Mill. PMC - NIH. [Link]

  • Octanoic Acid | C8H16O2 | CID 379. PubChem - NIH. [Link]

  • Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • (PDF) Antimicrobial and antiproliferative activity of biosynthesized manganese nanocomposite with amide derivative originated by endophytic Aspergillus terreus. ResearchGate. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

  • Newly discovered coffee compounds beat a diabetes drug in lab tests. New Atlas. [Link]

  • Synthesis of 8-aminooctanoic acid from oleic acid. ResearchGate. [Link]

  • 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | C15H19BrO3 | CID. PubChem. [Link]

  • 8-Aminooctanoic acid | C8H17NO2 | CID 66085. PubChem. [Link]

  • 3-Oxooctanoic acid | C8H14O3 | CID 128859. PubChem - NIH. [Link]

  • 4-Oxooctanoic acid | C8H14O3 | CID 78009. PubChem - NIH. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Investigation of 8-(4-Isopropylphenyl)-8-oxooctanoic acid

Preamble: Charting a Course for a Novel Molecular Entity The landscape of drug discovery is perpetually expanding, driven by the synthesis of novel molecular entities. 8-(4-Isopropylphenyl)-8-oxooctanoic acid is one such...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Molecular Entity

The landscape of drug discovery is perpetually expanding, driven by the synthesis of novel molecular entities. 8-(4-Isopropylphenyl)-8-oxooctanoic acid is one such compound, whose structural features suggest a potential intersection with well-established pharmacological pathways. This guide provides a comprehensive framework for the systematic investigation of its pharmacological properties. Given the absence of direct literature on this specific molecule, we will proceed from a position of informed hypothesis, drawing parallels from structurally related compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) family, typified by ibuprofen.[1] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis to preclinical characterization.

Our investigation will be anchored in the hypothesis that the isopropylphenyl moiety and the octanoic acid chain may confer inhibitory activity against cyclooxygenase (COX) enzymes, a hallmark of NSAIDs.[1] However, we will maintain a broad perspective to uncover any novel or unexpected biological activities.

Section 1: Foundational Characterization and Physicochemical Properties

Before embarking on pharmacological assays, a thorough understanding of the compound's fundamental properties is paramount. This initial phase ensures the quality and reproducibility of all subsequent experiments.

1.1 Compound Identity and Purity Assessment

The subject of our investigation is 8-(4-Isopropylphenyl)-8-oxooctanoic acid, a white solid with a molecular weight of 276.38 g/mol .[2]

PropertyValueSource
CAS Number 898791-41-8Sigma-Aldrich[2]
Molecular Formula C₁₇H₂₄O₃Sigma-Aldrich[2]
Molecular Weight 276.38Sigma-Aldrich[2]
Physical Form White solidSigma-Aldrich[2]
Purity ≥97%Sigma-Aldrich[2]

1.2 Experimental Protocol: Purity and Stability Analysis

  • High-Performance Liquid Chromatography (HPLC): To confirm purity, an HPLC method should be developed. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is a standard starting point. The purity is determined by the area under the curve of the principal peak.

  • Mass Spectrometry (MS): To verify the molecular weight and identify potential impurities, high-resolution mass spectrometry should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the compound.

  • Stability Studies: The compound's stability in various solvents (e.g., DMSO, ethanol) and at different temperatures should be assessed over time using HPLC to ensure the integrity of the stock solutions used in biological assays.

Section 2: Hypothesis-Driven Investigation: The Cyclooxygenase (COX) Pathway

The structural resemblance of 8-(4-Isopropylphenyl)-8-oxooctanoic acid to ibuprofen, a well-known NSAID, strongly suggests that its primary mechanism of action may involve the inhibition of COX enzymes.[1] Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Physiological_Functions Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins->Physiological_Functions Stomach Protection Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Thromboxane->Physiological_Functions Platelet Aggregation

Caption: The Cyclooxygenase (COX) signaling pathway.

2.1 In Vitro COX Inhibition Assays

The initial step is to determine if 8-(4-Isopropylphenyl)-8-oxooctanoic acid can inhibit COX-1 and COX-2 in a cell-free system.

2.1.1 Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

  • Assay Principle: This assay measures the peroxidase activity of COX. The reaction between PGG2 and a colorimetric substrate is catalyzed by the peroxidase component of COX, producing a colored product.

  • Reagents:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

    • Test compound (8-(4-Isopropylphenyl)-8-oxooctanoic acid)

    • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2, ibuprofen for non-selective)

  • Procedure:

    • Prepare a range of concentrations of the test compound.

    • In a 96-well plate, add the enzyme, heme, and the test compound or control.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

2.2 Cell-Based Assays for COX Activity

To confirm the findings from the cell-free assays in a more physiologically relevant context, cell-based assays are essential.

2.2.1 Experimental Protocol: Prostaglandin E₂ (PGE₂) Immunoassay

  • Cell Line Selection: Use a cell line that expresses COX enzymes, such as human macrophage-like U937 cells or murine RAW 264.7 macrophages.

  • Procedure:

    • Culture the cells in appropriate media.

    • Pre-treat the cells with various concentrations of 8-(4-Isopropylphenyl)-8-oxooctanoic acid for a defined period.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of PGE₂ production.

2.3 Anticipated Data Presentation

The results from these assays should be summarized in a clear, tabular format.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
8-(4-Isopropylphenyl)-8-oxooctanoic acidTBDTBDTBD
Ibuprofen (Control)~15~35~0.43
Celecoxib (Control)>100~0.04>2500

Section 3: In Vivo Models of Inflammation and Pain

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context.

3.1 Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating the anti-inflammatory activity of a compound.

3.1.1 Experimental Protocol:

  • Animal Model: Use male Sprague-Dawley rats or Swiss albino mice.

  • Procedure:

    • Administer 8-(4-Isopropylphenyl)-8-oxooctanoic acid or vehicle control orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

3.2 Acetic Acid-Induced Writhing Test

This model is used to assess the analgesic properties of a compound.

3.2.1 Experimental Protocol:

  • Animal Model: Use Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle control.

    • After a suitable absorption period, inject a 0.6% solution of acetic acid intraperitoneally.

    • Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (a characteristic stretching behavior).

  • Data Analysis: Calculate the percentage inhibition of writhing in the treated groups compared to the control group.

Section 4: Exploring Off-Target Effects and Broader Pharmacological Profile

While the COX pathway is a primary hypothesis, a comprehensive pharmacological investigation should not be limited to it. The unique structural features of 8-(4-Isopropylphenyl)-8-oxooctanoic acid may lead to interactions with other targets.

4.1 Experimental Workflow: Target Deconvolution

Target_Deconvolution Start 8-(4-Isopropylphenyl)-8-oxooctanoic acid Broad_Screen Broad Target Screening (e.g., Eurofins SafetyScreen) Start->Broad_Screen Hit_Identification Hit Identification (Binding affinity > threshold) Broad_Screen->Hit_Identification Dose_Response Dose-Response Assays for Hits Hit_Identification->Dose_Response Cellular_Assays Cellular Functional Assays Dose_Response->Cellular_Assays Mechanism_Elucidation Mechanism of Action Studies Cellular_Assays->Mechanism_Elucidation Final_Target Validated Off-Target(s) Mechanism_Elucidation->Final_Target

Caption: Workflow for identifying potential off-target effects.

A broad panel screen, such as the Eurofins SafetyScreen, can assess the binding of the compound to a wide range of receptors, ion channels, transporters, and enzymes. Any identified "hits" should be followed up with more detailed dose-response studies and functional cellular assays to determine the physiological relevance of the interaction.

Section 5: Preliminary Pharmacokinetic and Toxicological Assessment

A preliminary assessment of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile is crucial for its development potential.

5.1 In Vitro ADME Assays

  • Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using equilibrium dialysis.

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.[3]

5.2 In Vitro Cytotoxicity Assay

  • MTT or MTS Assay: Assess the general cytotoxicity of the compound in a panel of cell lines (e.g., HepG2 for liver toxicity) to determine the concentration at which it becomes toxic to cells.

Conclusion: A Path Forward

This guide outlines a logical and comprehensive strategy for the pharmacological investigation of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. By starting with a hypothesis based on structural analogy and systematically progressing through in vitro and in vivo assays, researchers can build a detailed pharmacological profile of this novel compound. The inclusion of broader screening and preliminary ADME/Tox studies will provide a well-rounded understanding of its potential as a therapeutic agent. The key to success lies in rigorous experimental design, careful data interpretation, and a willingness to explore unexpected findings.

References

  • PubChem. Ibuprofen. National Institutes of Health. [Link]

  • Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342. [Link]

  • Bushra, R., & Aslam, N. (2010). An Overview of Clinical Pharmacology of Ibuprofen. Oman Medical Journal, 25(3), 155–166. [Link]

  • Wikipedia. Ibuprofen. [Link]

  • Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 22(5), 407–411. [Link]

  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406. [Link]

Sources

Exploratory

8-(4-Isopropylphenyl)-8-oxooctanoic Acid in Drug Discovery: A Technical Guide to a Key Loxoprofen Metabolite

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of 8-(4-Isopropylphenyl)-8-oxooctanoic acid, a significant, yet under-investigated,...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 8-(4-Isopropylphenyl)-8-oxooctanoic acid, a significant, yet under-investigated, metabolite of the widely prescribed non-steroidal anti-inflammatory drug (NSAID), loxoprofen. As the pharmaceutical industry increasingly recognizes the critical role of metabolites in a drug's overall efficacy and safety profile, a thorough understanding of this compound is essential for researchers in drug metabolism, toxicology, and new drug development. This document will delve into the known chemistry, metabolic pathways, and potential pharmacological relevance of 8-(4-Isopropylphenyl)-8-oxooctanoic acid, while also proposing avenues for future research.

Loxoprofen: The Parent Prodrug

Loxoprofen, chemically known as (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, is a potent NSAID belonging to the propionic acid class.[1] It is widely used for the management of pain and inflammation associated with conditions such as rheumatoid arthritis, osteoarthritis, and post-operative pain.[2] A key feature of loxoprofen is its nature as a prodrug; it is largely inactive until it undergoes metabolic conversion in the body to its active form.[3] This characteristic is designed to reduce gastrointestinal side effects compared to other NSAIDs. The primary active metabolite is the trans-alcohol form, which is a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins that mediate pain and inflammation.[4]

The Metabolic Journey of Loxoprofen

The biotransformation of loxoprofen is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. The initial and most critical step is the reduction of the cyclopentanone moiety by carbonyl reductase to form the active alcohol metabolites.[1] However, the metabolic cascade extends further, leading to a variety of other molecules, including 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

The formation of 8-(4-Isopropylphenyl)-8-oxooctanoic acid is believed to occur through the opening of the cyclopentanone ring of loxoprofen. While the precise enzymatic steps leading to this specific metabolite are not extensively detailed in the current literature, it is hypothesized to be a product of oxidative metabolism. Cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are known to be involved in the hydroxylation of loxoprofen, which could be a preceding step to ring-opening.[2][5] Further metabolism can also involve glucuronidation, catalyzed by UGT2B7.[2]

Loxoprofen_Metabolism Loxoprofen Loxoprofen Active_Metabolite trans-Alcohol Metabolite (Active) Loxoprofen->Active_Metabolite Carbonyl Reductase Hydroxylated_Metabolites Hydroxylated Metabolites Loxoprofen->Hydroxylated_Metabolites CYP3A4/5 Target_Metabolite 8-(4-Isopropylphenyl)-8-oxooctanoic acid Loxoprofen->Target_Metabolite Alternative Pathway (Hypothesized) Glucuronide_Conjugates Glucuronide Conjugates Loxoprofen->Glucuronide_Conjugates UGT2B7 Active_Metabolite->Glucuronide_Conjugates UGT2B7 Hydroxylated_Metabolites->Target_Metabolite Oxidative Ring Opening (Hypothesized)

Caption: Hypothesized metabolic pathway of loxoprofen leading to the formation of 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Physicochemical Properties of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

Understanding the physicochemical properties of a metabolite is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 898791-41-8[6][7]
Molecular Formula C₁₇H₂₄O₃[6][7]
Molecular Weight 276.38 g/mol [6]
Physical Form White solid[6]
Purity ~97% (commercially available)[6]
SMILES CC(C)c1ccc(cc1)C(=O)CCCCCCC(=O)O[7]
InChI Key LKZJNXVLCUICBO-UHFFFAOYSA-N[6]

Synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

For researchers wishing to study this metabolite in isolation, a reliable synthetic route is necessary. Based on the synthesis of structurally related 8-aryl-8-oxooctanoic acids, a plausible method is the Friedel-Crafts acylation of isopropylbenzene.[8][9]

Proposed Synthetic Workflow:

Synthesis_Workflow Substrates Isopropylbenzene + Suberic Anhydride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Substrates->Reaction Product 8-(4-Isopropylphenyl)-8-oxooctanoic acid Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: Proposed workflow for the synthesis and purification of 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).

  • Addition of Reactants: Cool the mixture in an ice bath. Dissolve suberic anhydride in the solvent and add it dropwise to the stirred suspension of the Lewis acid. Following this, add isopropylbenzene dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Activity and Toxicological Profile: The Unexplored Frontier

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and toxicological profile of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. It is crucial to determine whether this metabolite:

  • Retains any COX-inhibitory activity.

  • Interacts with other biological targets, potentially leading to off-target effects.

  • Contributes to the known adverse effects of loxoprofen, such as gastrointestinal or renal toxicity.

  • Possesses any novel, unanticipated pharmacological activities.

Proposed Experimental Protocols for a Comprehensive Evaluation

To address the current knowledge gap, a systematic evaluation of 8-(4-Isopropylphenyl)-8-oxooctanoic acid is warranted. The following are proposed experimental protocols for an initial assessment.

In Vitro Assessment of COX Inhibition

Objective: To determine if 8-(4-Isopropylphenyl)-8-oxooctanoic acid inhibits COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized. These assays typically measure the peroxidase activity of COX.

  • Procedure:

    • Prepare a series of dilutions of the test compound (8-(4-Isopropylphenyl)-8-oxooctanoic acid), a positive control (e.g., loxoprofen's trans-alcohol metabolite or another known NSAID), and a vehicle control.

    • Incubate the enzyme with the test compounds for a specified period.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the product formation according to the assay kit's instructions.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

Cellular Viability and Cytotoxicity Assays

Objective: To assess the potential cytotoxicity of the metabolite in relevant cell lines.

Methodology:

  • Cell Lines: Utilize cell lines relevant to potential NSAID toxicity, such as gastric epithelial cells (e.g., AGS) and renal epithelial cells (e.g., HK-2).

  • Assay Principle: Employ standard cytotoxicity assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.

  • Procedure:

    • Culture the cells in 96-well plates.

    • Expose the cells to a range of concentrations of 8-(4-Isopropylphenyl)-8-oxooctanoic acid for 24-48 hours.

    • Perform the MTT or LDH assay according to the manufacturer's protocol.

  • Data Analysis: Determine the CC₅₀ (half-maximal cytotoxic concentration) to quantify the metabolite's toxicity.

Analytical Method for Detection in Biological Matrices

Objective: To develop a robust method for the quantification of 8-(4-Isopropylphenyl)-8-oxooctanoic acid in plasma or urine for future pharmacokinetic studies.

Methodology:

  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity.

  • Sample Preparation:

    • Plasma: Protein precipitation followed by solid-phase extraction (SPE).

    • Urine: Dilution followed by SPE.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: A C18 reverse-phase column with a gradient elution of an organic solvent (e.g., acetonitrile) and an aqueous mobile phase with a modifier (e.g., formic acid).

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) will be used for quantification, with specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Future Directions and Conclusion

The study of drug metabolites is no longer a secondary consideration in drug discovery and development; it is integral to understanding the complete pharmacological and toxicological profile of a therapeutic agent. While 8-(4-Isopropylphenyl)-8-oxooctanoic acid is a known metabolite of loxoprofen, its own biological effects remain largely unknown.

This technical guide has synthesized the available information on this compound and provided a framework for its further investigation. By elucidating the synthesis, physicochemical properties, and proposed methodologies for biological evaluation, it is our intent to stimulate further research in this area. A comprehensive understanding of 8-(4-Isopropylphenyl)-8-oxooctanoic acid will not only enhance our knowledge of loxoprofen's metabolism but also contribute to the broader understanding of NSAID pharmacology and toxicology. The proposed research could reveal if this metabolite is a benign bystander, a contributor to adverse effects, or even a molecule with its own therapeutic potential.

References

  • Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. PMC, NIH. Available at: [Link]

  • Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. Arabian Journal of Chemistry. Available at: [Link]

  • Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. PubMed Central. Available at: [Link]

  • Loxoprofen. PubChem, NIH. Available at: [Link]

  • Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin. ResearchGate. Available at: [Link]

  • 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid. PubChem, NIH. Available at: [Link]

  • Pharmacokinetics of loxoprofen and its active metabolite after dermal application of loxoprofen gel to rats. Ingenta Connect. Available at: [Link]

  • 8-Oxooctanoic acid. AMERICAN ELEMENTS. Available at: [Link]

  • 8-(4-Sulfophenyl)octanoic acid. PubChem, NIH. Available at: [Link]

  • Metabolic pathway of loxoprofen and its metabolites. ResearchGate. Available at: [Link]

  • Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use. Google Patents.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. PMC, NIH. Available at: [Link]

  • Method for detecting related substances in loxoprofen or sodium salt thereof. Google Patents.
  • Population Pharmacokinetics of Loxoprofen and its alcoholic metabolites in healthy Korean men. PubMed. Available at: [Link]

  • Synthesis of 8-aminooctanoic acid from oleic acid. ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of ω-Keto-Acids via Friedel-Crafts Acylation

Introduction The Friedel-Crafts acylation, a cornerstone reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, facilitates the formation of a carbon-carbon bond between an aromatic ring an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Friedel-Crafts acylation, a cornerstone reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1] This electrophilic aromatic substitution reaction is the premier method for synthesizing aromatic ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[2][3] The reaction typically employs an acyl chloride or an acid anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3][4]

A significant advantage of Friedel-Crafts acylation over the related alkylation reaction is its superior control and predictability. The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often plague alkylations.[5] Furthermore, the product of the reaction, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring towards further substitution, thus effectively preventing the polysubstitution side reactions common in Friedel-Crafts alkylations.[6][7]

This guide provides an in-depth examination of the Friedel-Crafts acylation using a cyclic anhydride to generate a ω-keto-acid. While the direct synthesis of 8-oxo-octanoic acid via a single Friedel-Crafts step is not a standard transformation, this protocol details the synthesis of 4-(benzoyl)butanoic acid from benzene and succinic anhydride. This reaction serves as an exemplary model, illustrating the fundamental principles, experimental considerations, and techniques applicable to the broader class of ω-aroalkanoid acids, which are versatile precursors for more complex molecules.

Part 1: Scientific Principles and Reaction Mechanism

A thorough understanding of the reaction mechanism is critical for successful synthesis and troubleshooting. The acylation of benzene with succinic anhydride proceeds through a well-defined, multi-step pathway mediated by the Lewis acid catalyst.

Causality of Reagent Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst. This is because the carbonyl oxygen of the resulting ketone product is itself a Lewis base and forms a stable complex with the AlCl₃.[1][7] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. An excess of the catalyst is therefore required to drive the reaction to completion.

The Reaction Mechanism involves four key stages:

  • Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of an acyl-oxygen bond to form a highly electrophilic, resonance-stabilized acylium ion. This ion is the key electrophile that will be attacked by the aromatic ring.[5][6][8]

  • Electrophilic Attack: The nucleophilic π-electron system of the benzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[5][9]

  • Re-aromatization: A weak base, such as the AlCl₃-anhydride complex or the AlCl₄⁻ ion, abstracts a proton from the carbon bearing the new substituent. This restores the aromaticity of the ring and yields the AlCl₃ complex of the final ketone product.[1][5]

  • Hydrolysis (Workup): The final step is the hydrolytic workup, typically with cold, dilute acid. This serves to decompose the aluminum-ketone complex, liberating the final 4-(benzoyl)butanoic acid product and converting the aluminum salts into water-soluble species for easy removal.[9][10]

Reaction Mechanism Diagram:

G cluster_reactants Reactants cluster_mechanism Mechanism SuccinicAnhydride Succinic Anhydride Step1 Step 1: Acylium Ion Generation SuccinicAnhydride->Step1 Benzene Benzene Step2 Step 2: Electrophilic Attack (Sigma Complex Formation) Benzene->Step2 AlCl3_cat AlCl₃ (Lewis Acid) AlCl3_cat->Step1 AcyliumIon Acylium Ion Intermediate Step1->AcyliumIon SigmaComplex Arenium Ion (Sigma Complex) Step2->SigmaComplex Step3 Step 3: Re-aromatization KetoneComplex AlCl₃-Ketone Complex Step3->KetoneComplex Step4 Step 4: Hydrolysis (Workup) FinalProduct Final Product: 4-(benzoyl)butanoic acid Step4->FinalProduct AcyliumIon->Step2 SigmaComplex->Step3 KetoneComplex->Step4

Caption: The mechanistic pathway of Friedel-Crafts acylation.

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 4-(benzoyl)butanoic acid. Adherence to anhydrous conditions and careful temperature control are paramount for success.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMolesPurity/Notes
Aluminum ChlorideAlCl₃133.3429.4 g0.22Anhydrous, >99%
Succinic AnhydrideC₄H₄O₃100.0710.0 g0.10>99%
BenzeneC₆H₆78.1150 mL0.57ACS Grade, Anhydrous
1,2-DichloroethaneC₂H₄Cl₂98.96100 mL-Anhydrous
Hydrochloric AcidHCl36.4650 mL-Concentrated (37%)
IceH₂O18.02200 g-Crushed
Diethyl Ether(C₂H₅)₂O74.12150 mL-For extraction
Sodium SulfateNa₂SO₄142.04~10 g-Anhydrous, for drying
Experimental Workflow

G start Start setup Assemble dry glassware under N₂ atmosphere start->setup charge_reagents Charge flask with AlCl₃ and 1,2-dichloroethane setup->charge_reagents cool Cool flask to 0-5 °C in an ice bath charge_reagents->cool add_anhydride Add succinic anhydride portion-wise cool->add_anhydride add_benzene Add benzene dropwise over 30 min add_anhydride->add_benzene react Stir at room temp for 2h, then heat to 50 °C for 1h add_benzene->react quench Carefully pour reaction mixture onto ice/conc. HCl react->quench extract Separate layers, extract aqueous phase with ether quench->extract wash Combine organic layers, wash with H₂O and brine extract->wash dry Dry organic phase over anhydrous Na₂SO₄ wash->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Recrystallize crude product from water or toluene evaporate->purify characterize Characterize product (TLC, MP, NMR, IR) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

SAFETY PRECAUTIONS: This procedure must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Benzene is a known carcinogen and highly flammable. Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. Handle with extreme care.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (29.4 g, 0.22 mol) followed by 50 mL of anhydrous 1,2-dichloroethane. Begin stirring the suspension.

  • Cooling: Immerse the flask in an ice-water bath to cool the contents to 0-5 °C.

  • Anhydride Addition: Add succinic anhydride (10.0 g, 0.10 mol) to the stirred suspension in small portions over 15 minutes, ensuring the temperature does not rise above 10 °C.

  • Benzene Addition: Add benzene (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 10 °C during the addition. A deep orange to red color will develop.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Then, gently heat the mixture to 50 °C using a water bath and maintain this temperature for 1 hour to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. While stirring vigorously, carefully and slowly pour the reaction mixture onto the ice/HCl slurry. This process is highly exothermic and will release HCl gas.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. A pale yellow solid, the crude 4-(benzoyl)butanoic acid, will be obtained.

  • Purification: Recrystallize the crude solid from hot water or a toluene/heptane mixture to yield a pure, crystalline product.

Part 3: Data, Troubleshooting, and Best Practices

Expected Results & Characterization
ParameterExpected Value
Theoretical Yield 19.22 g
Appearance White to off-white crystalline solid
Melting Point 114-116 °C
¹H NMR (CDCl₃, δ) ~12.0 (s, 1H, -COOH), 8.0 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 3.1 (t, 2H, -CH₂CO), 2.8 (t, 2H, -CH₂Ar), 2.2 (p, 2H, -CH₂CH₂CH₂-)
IR (KBr, cm⁻¹) ~3000 (broad, O-H), ~1710 (C=O, acid), ~1685 (C=O, ketone)
Troubleshooting Guide
IssueProbable CauseSolution
Low or No Yield Moisture contamination deactivating AlCl₃.Ensure all glassware is rigorously dried and use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Insufficient AlCl₃ used.Use at least 2.2 equivalents of AlCl₃ relative to the anhydride to account for complexation with the product.
Dark, Tarry Product Reaction temperature was too high.Maintain strict temperature control, especially during the addition of reagents. Use an ice bath effectively.
Difficult Emulsion during Workup Incomplete decomposition of aluminum salts.Add more concentrated HCl to the quench mixture and stir vigorously until all solids dissolve in the aqueous phase.
Authoritative Grounding & Field-Proven Insights
  • Solvent Choice: While classic procedures may use carbon disulfide or nitrobenzene, 1,2-dichloroethane is a more common and relatively safer solvent for this reaction. It is crucial that the solvent is anhydrous.

  • Order of Addition: Adding the benzene to the pre-formed AlCl₃-anhydride complex is generally preferred as it ensures the electrophile is readily available for reaction as soon as the aromatic substrate is introduced.

  • Catalyst Quality: The quality of the anhydrous aluminum chloride is critical. Old or poorly stored AlCl₃ may be partially hydrolyzed, leading to significantly lower yields. Use a freshly opened bottle or a sublimed grade for best results.[4]

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • U.S. Patent 0379982. (n.d.). Method of preparation of 8-hydroxyoctanoic acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • StudySmarter UK. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Bai, G., et al. (2014). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ScienceOpen. (n.d.). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-aminooctanoic acid from oleic acid. Retrieved from [Link]

  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics. Retrieved from [Link]

  • Kawamura, M., Cui, D.-M., & Shimada, S. (2006). Friedel-Crafts acylation reaction using carboxylic acids as acylating agents. Tetrahedron. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid

Abstract: This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. Developed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from first principles of method design to full validation according to ICH guidelines. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate seamless adoption in a laboratory setting.

Introduction

8-(4-Isopropylphenyl)-8-oxooctanoic acid is a keto-acid derivative with a chemical structure that presents both lipophilic and acidic characteristics, making it a pertinent compound in pharmaceutical research and development. Its accurate quantification is crucial for various stages of drug discovery, including pharmacokinetic studies, formulation development, and quality control. This document provides a detailed, step-by-step guide for its analysis using reversed-phase HPLC with UV detection, a technique widely employed in the pharmaceutical industry for its accuracy, sensitivity, and reproducibility[1][2].

The developed method leverages the inherent physicochemical properties of the analyte to achieve optimal chromatographic separation. The presence of a substituted aromatic ring, a ketone functional group, and a carboxylic acid moiety dictates the strategic selection of the stationary phase, mobile phase composition, and detector settings.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/InformationSource
Chemical Structure See Figure 1-
Molecular Formula C₁₇H₂₄O₃[3][4]
Molecular Weight 276.38 g/mol [4]
Physical Form White solid[4]
Predicted pKa ~4.8 (similar to other long-chain carboxylic acids)[5]
UV Absorbance Aromatic ketone chromophore[6][7][8]

Chromatographic Method Development: A Rationale-Driven Approach

The selection of chromatographic conditions was guided by the chemical nature of 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Stationary Phase Selection

Given the significant non-polar character imparted by the isopropylphenyl group and the octanoic acid chain, a C18 (octadecylsilyl) stationary phase was chosen. This provides a hydrophobic surface that facilitates retention through reversed-phase chromatography, the most common separation mode in HPLC[1]. A standard column dimension of 4.6 mm x 150 mm with a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure[9][10].

Mobile Phase Selection and Optimization

The mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile was selected over methanol due to its lower UV cutoff (190 nm vs. 205 nm for methanol), which allows for detection at lower wavelengths with less baseline noise[11][12]. Its lower viscosity also results in lower backpressure.

  • Aqueous Component and pH Control: The carboxylic acid moiety of the analyte has an estimated pKa of around 4.8. To ensure consistent retention and good peak shape, the pH of the mobile phase must be controlled. Operating at a pH approximately 2 units below the pKa will keep the carboxylic acid protonated and in a single, less polar form, leading to better retention and symmetrical peaks on a reversed-phase column[13]. Therefore, an acidic mobile phase is required. A 0.1% solution of phosphoric acid in water is an excellent choice as it provides a pH of approximately 2-3 and is a common, effective buffer for reversed-phase HPLC.

A gradient elution program, starting with a higher aqueous composition and gradually increasing the acetonitrile concentration, is recommended. This approach ensures that any potential impurities with different polarities are well-separated and that the analyte elutes with a good peak shape in a reasonable time[9][10].

Detection Wavelength

The analyte possesses a benzoyl chromophore (an aromatic ketone). Aromatic ketones typically exhibit two main UV absorption bands: a strong π→π* transition at lower wavelengths and a weaker n→π* transition at higher wavelengths[6][8][14]. Based on Woodward-Fieser rules for benzoyl derivatives, a significant absorbance is expected around 230-250 nm[15][16][17]. To maximize sensitivity while maintaining specificity, a detection wavelength of 245 nm is proposed. A photodiode array (PDA) detector is recommended to confirm peak purity and to assess the full UV spectrum of the analyte.

Detailed Application Protocols

Materials and Reagents
  • 8-(4-Isopropylphenyl)-8-oxooctanoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 245 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 8-(4-Isopropylphenyl)-8-oxooctanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For a drug substance, a simple dissolution in the diluent (50:50 acetonitrile/water) to a concentration within the calibration range is appropriate. For formulated products, a more complex extraction may be necessary.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[18][19][20][21][22].

Specificity

Inject the diluent, a placebo (if applicable), and a standard solution. The diluent and placebo should not show any interfering peaks at the retention time of the analyte. Peak purity analysis using the PDA detector should be performed to confirm the homogeneity of the analyte peak in the presence of potential impurities or excipients.

Linearity

Analyze the prepared working standard solutions (at least five concentrations) in triplicate. Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of the method is established based on the linearity studies and should typically be 80% to 120% of the test concentration for an assay of a drug substance or finished product[18].

Accuracy

Accuracy should be assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the analyte. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. This may include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria under these varied conditions.

Visualizations

HPLC Analysis Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% H3PO4, B: ACN) Mobile_Phase_Prep->HPLC_System Chrom_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Chrom_Separation Detection UV Detection (245 nm) Chrom_Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Integration_Quant Peak Integration & Quantification Data_Acquisition->Integration_Quant Report Final Report (Assay, Purity, etc.) Integration_Quant->Report

Caption: A flowchart illustrating the complete workflow for the HPLC analysis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Analyte_Structure structure ketone Aromatic Ketone (Chromophore) acid Carboxylic Acid (Ionizable Group) alkyl Isopropyl & Alkyl Chain (Hydrophobic Region)

Caption: The chemical structure of 8-(4-Isopropylphenyl)-8-oxooctanoic acid highlighting its key functional groups.

Conclusion

This application note presents a comprehensive, scientifically-grounded, and robust HPLC method for the analysis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. The detailed protocols for method development, execution, and validation provide a clear pathway for its implementation in a regulated laboratory environment. By explaining the rationale behind each step, this guide empowers researchers to not only apply the method but also to adapt and troubleshoot it effectively.

References

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • American Pharmaceutical Review. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones with.... Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. Woodward Fisher Regulation for Calculating Absorption Maxima. Retrieved from [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (PDF) The Woodward Fisher Regulation for Calculating Absorption Maxima. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from [Link]

  • The LCGC Blog. UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]

  • ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. Retrieved from [Link]

  • Waters Help Center. Wavelength cutoffs for common solvents. Retrieved from [Link]

  • YouTube. Woodward-Fieser rules for benzoyl derivatives. Retrieved from [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. Retrieved from [Link]

  • PubChem. 8-Phenyloctanoic acid. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Organic Acids. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PharmaXChange.info. Ultraviolet-Visible (UV-Vis) Spectroscopy – Sample Problems Using Woodward-Fieser Rules. Retrieved from [Link]

  • mVOC. Octanoic Acid. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Pharmaguideline. Steps for HPLC Method Development. Retrieved from [Link]

  • Chromatography Forum. Significance of the UV Cut off. Retrieved from [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • LC Troubleshooting Bible. Many chromatographers overlook the UV- absorbance properties of the solvents they. Retrieved from [Link]

  • Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-(4-Isopropylphenyl)-8-oxooctanoic acid

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the purification of 8-(4-Isopropylphenyl)-8-oxooctanoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 8-(4-Isopropylphenyl)-8-oxooctanoic acid (CAS No. 898791-41-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this keto-acid. My goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot and adapt these methods effectively in your own laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purification of 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Q1: What are the most likely impurities I should expect in my crude sample?

Understanding potential impurities is critical for designing an effective purification strategy. The impurities present will largely depend on the synthetic route employed, which is typically a Friedel-Crafts acylation of cumene (isopropylbenzene) with a suberic acid derivative.

Common Impurity Classes:

  • Unreacted Starting Materials:

    • Cumene (Isopropylbenzene): A non-polar hydrocarbon, easily removed by chromatography.

    • Suberic Acid (Octanedioic Acid) or its derivatives (e.g., anhydride, acid chloride): A polar, dicarboxylic acid. Can often be removed with an aqueous basic wash.

  • Reaction Byproducts:

    • Regioisomers: The Friedel-Crafts reaction can yield a mixture of ortho- and para-substituted products.[3] 8-(2-Isopropylphenyl)-8-oxooctanoic acid is the most common isomeric impurity. Its similar polarity to the desired para isomer can make it challenging to separate.

    • Di-acylated Products: Although less common due to steric hindrance and deactivation of the aromatic ring after the first acylation, it's a possibility.

  • Catalyst and Solvent Residues:

    • Lewis Acid Catalyst: Residual aluminum salts (e.g., from AlCl₃) must be thoroughly removed during the aqueous workup.[3]

    • Reaction Solvents: Dichloromethane, nitrobenzene, or other solvents used in the synthesis.

Q2: What are the primary methods for purifying 8-(4-Isopropylphenyl)-8-oxooctanoic acid?

The purification strategy should be chosen based on the scale of your experiment, the nature of the impurities, and the required final purity. The molecule's structure, featuring a polar carboxylic acid head, a non-polar alkyl chain, and an aromatic ketone, allows for several approaches.

  • Recrystallization: This is the most efficient method for large quantities of solid material, assuming a suitable solvent can be found. It works by exploiting the differences in solubility between the target compound and impurities at different temperatures.[4] Pure compounds form a more stable crystal lattice, excluding impurities which remain in the solvent (mother liquor).[5]

  • Flash Column Chromatography: This is a highly versatile and common technique for purifying compounds on a milligram to multi-gram scale.[6] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and elution by a mobile phase.[7][8] This method is particularly useful for removing impurities with different polarities, such as the non-polar starting material (cumene) or highly polar byproducts.

  • Acid-Base Extraction: This is a powerful workup technique to separate the acidic product from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated and moves to the aqueous layer as its carboxylate salt. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer precipitates the purified acid.[3][9]

Q3: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] The impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Solvent Selection Workflow:

  • Analyze Polarity: The target molecule has both polar (carboxylic acid) and non-polar (isopropylphenyl group, alkyl chain) regions. This suggests that solvents of intermediate polarity or solvent mixtures might work well.

  • Small-Scale Testing: Test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents at room temperature and then upon heating.

Solvent SystemPolaritySuitability for 8-(4-Isopropylphenyl)-8-oxooctanoic acidRationale & Notes
Hexane / Heptane Non-PolarGood (as anti-solvent) The compound is likely poorly soluble in hot hexane. Good for precipitating the product from a more polar solvent.
Ethyl Acetate Polar AproticExcellent Candidate Often a good choice for molecules with moderate polarity. May be used alone or with hexane as an anti-solvent.[10]
Ethanol / Methanol Polar ProticGood Candidate Carboxylic acids are often soluble in alcohols. A water or hexane co-solvent might be needed to reduce solubility for crystallization.[10]
Water Very PolarPoor (alone) The long non-polar chain makes it unlikely to be soluble in water.
Toluene Non-Polar (Aromatic)Possible Candidate The aromatic nature may help dissolve the phenyl group. Often good for crystallizing aromatic compounds.
Q4: My product is an oil or a waxy solid and refuses to crystallize. What are my options?

This is a common issue, often caused by persistent impurities that disrupt crystal lattice formation or because the compound has a low melting point.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide a nucleation point for crystal growth.

  • Seeding: Add a tiny crystal of pure product (if available) to the supersaturated solution to initiate crystallization.

  • Use a Solvent/Anti-solvent System: Dissolve the oily product in a minimum amount of a good solvent (e.g., ethyl acetate, diethyl ether). Then, slowly add a poor solvent (an "anti-solvent" like hexane or pentane) dropwise until the solution becomes persistently cloudy.[11] Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Purify Further: If crystallization fails, it indicates significant impurities may be present. Proceed with column chromatography to obtain a purer sample, which is more likely to crystallize.

Q5: What are the critical parameters for successful flash column chromatography?
  • Stationary Phase: Standard silica gel (SiO₂) is the go-to choice. Its polar surface interacts most strongly with the polar carboxylic acid group.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is standard.

    • Pro-Tip: Add Acetic Acid. Carboxylic acids can "tail" (smear) on silica columns due to strong, sometimes irreversible, binding to the stationary phase. Including a small amount of a volatile acid like acetic acid (0.5-1%) in your eluent system will keep the product protonated and improve the peak shape dramatically.

  • Gradient Elution: Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) to elute non-polar impurities first. Gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc) to elute your target compound.

  • Sample Loading: For best resolution, dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and then load the resulting free-flowing powder onto the column.[6] This prevents overloading and improves separation.

Q6: How can I definitively assess the purity of my final product?

A single technique is often insufficient. A combination of methods provides the most reliable assessment of purity.[12]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% trifluoroacetic or formic acid) is a good starting point. Purity is reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. Integration of the peaks should match the expected proton ratios.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[3]

  • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight (276.37 g/mol ).[1]

Visualized Workflows

The following diagrams illustrate the decision-making process and procedural flow for purification.

PurificationWorkflow cluster_start Start: Crude Product cluster_workup Initial Purification cluster_main_purification Main Purification cluster_analysis Final Analysis Crude Crude 8-(4-Isopropylphenyl) -8-oxooctanoic acid Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Remove bulk impurities Recrystallization Recrystallization Workup->Recrystallization If solid & >500mg Chromatography Column Chromatography Workup->Chromatography If oil or complex mixture Analysis Purity & Identity Check (HPLC, NMR, MP) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct Meets spec.

Caption: General purification workflow for 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Detailed Experimental Protocols

These protocols provide step-by-step guidance. Always use appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization from Ethyl Acetate / Hexane

This protocol is ideal for purifying solid crude material on scales of 500 mg or greater.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate (start with 5-10 mL) with stirring to completely dissolve the solid. The flask should be heated in a water bath or on a hot plate.[11]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and then perform a hot gravity filtration to remove the charcoal.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hexane (the anti-solvent) dropwise while swirling the solution until it just begins to turn cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.[11]

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying oily residues or complex mixtures on a 100 mg to 5 g scale.

  • Column Packing:

    • Choose an appropriate size column (e.g., a 40 g silica cartridge for 1 g of crude material).

    • Pack the column using a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Ensure the packing is uniform and free of air bubbles.[6]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone (approx. 5-10 mL).

    • Add 2-3 g of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample to the top of the packed column.

    • Begin elution with the low-polarity mobile phase (95:5 Hexane:EtOAc + 0.5% AcOH).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Gradually increase the eluent polarity (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute the target compound.

  • Fraction Analysis:

    • Spot fractions onto a TLC plate and elute with a solvent system that gives the target compound an Rf value of ~0.3-0.4 (e.g., 70:30 Hexane:EtOAc). Visualize under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid will be removed during this process.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery from recrystallization - Product is too soluble in the chosen solvent system.- Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Choose a less polar solvent system (e.g., increase the hexane ratio).- Use the absolute minimum amount of hot solvent.[11]- Ensure the funnel and receiving flask are pre-heated before hot filtration.
Product oils out during recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent.- Try a different solvent system or purify by column chromatography first.
Compound won't elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).- Ensure acetic acid is included in the eluent to prevent strong binding to the silica.
Poor separation on the column - Column was overloaded.- Improper column packing.- Inappropriate mobile phase.- Use a larger column or load less material.- Ensure the column is packed tightly and uniformly.- Develop a better solvent system using TLC first, aiming for a ΔRf > 0.2 between the product and major impurities.
Final product is still impure after one purification step - Impurities have very similar properties to the product (e.g., regioisomers).- Repeat the purification step. A second recrystallization or chromatography run can significantly improve purity.- Consider using a different technique (e.g., purify by column first, then recrystallize the resulting solid).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester. CN105646403B.
  • Beilstein Journal of Organic Chemistry. (n.d.). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • Triskem International. (n.d.). Extraction Chromatography. Available at: [Link]

  • Eurofins. (2022). Analytical Method Summaries. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2023). Purification and Identification of Secondary Compounds... by Column Chromatography and GC-MS Analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 8-(4-Isopropylphenyl)-8-oxooctanoic acid

Welcome to our dedicated technical support guide for researchers utilizing 8-(4-Isopropylphenyl)-8-oxooctanoic acid in their experimental workflows. This resource is designed to provide expert guidance and practical solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing 8-(4-Isopropylphenyl)-8-oxooctanoic acid in their experimental workflows. This resource is designed to provide expert guidance and practical solutions to common solubility issues that can arise when working with this hydrophobic molecule. Our goal is to empower you with the knowledge to anticipate and overcome these challenges, ensuring the reliability and reproducibility of your assay results.

Understanding the Molecule: A Proactive Approach to Solubility

8-(4-Isopropylphenyl)-8-oxooctanoic acid is characterized by a long lipophilic octanoic acid chain and an isopropylphenyl group, which contribute to its significantly low aqueous solubility. The presence of a terminal carboxylic acid group, however, offers a handle for pH-dependent solubility manipulation. Proactively addressing these structural features is key to successful experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This guide is structured in a question-and-answer format to directly address the challenges you may be facing.

Q1: My 8-(4-Isopropylphenyl)-8-oxooctanoic acid won't dissolve in my aqueous assay buffer. What is the first step I should take?

A1: Direct dissolution of 8-(4-Isopropylphenyl)-8-oxooctanoic acid in aqueous buffers is highly unlikely to succeed due to its hydrophobic nature. The primary and essential first step is the preparation of a concentrated stock solution in an appropriate organic solvent.[1]

Recommended Organic Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): Generally the preferred solvent for creating high-concentration stock solutions for biological assays due to its strong solubilizing power and miscibility with water.[2]

  • Ethanol: A viable alternative, though it may not achieve the same high concentrations as DMSO.

  • Methanol: Another potential option, with solubility characteristics generally similar to ethanol.

It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) so that the volume of organic solvent added to your final assay is minimal (typically ≤1% v/v) to avoid solvent-induced artifacts.[2]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "carry-over" precipitation, where the compound, although soluble in the concentrated organic stock, crashes out when diluted into the predominantly aqueous assay buffer. Here are several strategies to mitigate this:

  • Optimize the Final DMSO Concentration: While aiming for a low final DMSO concentration, ensure it is sufficient to maintain solubility. You may need to empirically determine the highest tolerable DMSO concentration for your specific assay that keeps the compound in solution.

  • Incremental Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent or a solubilizing agent before the final dilution into the assay buffer.

  • Vortexing/Mixing during Dilution: Add the stock solution to the buffer while vigorously vortexing or mixing. This rapid dispersion can prevent localized high concentrations of the compound that are prone to precipitation.

  • Temperature Considerations: Ensure the buffer is at room temperature or the intended assay temperature. Cold buffers can decrease the solubility of hydrophobic compounds.

Protocol 1: Preparation of a 10 mM Stock Solution of 8-(4-Isopropylphenyl)-8-oxooctanoic acid in DMSO

Materials:

  • 8-(4-Isopropylphenyl)-8-oxooctanoic acid (MW: 276.38 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh out 2.76 mg of 8-(4-Isopropylphenyl)-8-oxooctanoic acid and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Q3: Can I improve the solubility of 8-(4-Isopropylphenyl)-8-oxooctanoic acid in my final assay solution by adjusting the pH?

A3: Yes, manipulating the pH can be a very effective strategy. 8-(4-Isopropylphenyl)-8-oxooctanoic acid is a carboxylic acid. By increasing the pH of the buffer to be above its pKa, the carboxylic acid group will be deprotonated to form the more water-soluble carboxylate anion.[3][4]

Key Considerations:

  • Assay Compatibility: Ensure that the adjusted pH is compatible with the biological components of your assay (e.g., enzymes, cells).

  • Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of the compound and any other reagents.

Troubleshooting Flowchart: A Guide to Solving Solubility Issues

Solubility_Troubleshooting cluster_paths start Compound Precipitation in Assay q1 Is a concentrated organic stock solution being used? start->q1 sol1 Prepare a 10-50 mM stock in DMSO or Ethanol. q1->sol1 No q2 Is the final organic solvent concentration optimized? q1->q2 Yes q1->q2 sol1->q2 sol2 Titrate final solvent conc. (e.g., 0.1% to 1%). Ensure assay compatibility. q2->sol2 No q3 Is the buffer pH appropriate? q2->q3 Yes q2->q3 sol2->q3 sol3 Adjust buffer pH to > pKa (e.g., pH 7.4). Verify assay compatibility. q3->sol3 No q4 Have solubilizing agents been considered? q3->q4 Yes q3->q4 sol3->q4 sol4 Incorporate BSA (0.1-1%), cyclodextrins, or non-ionic surfactants. q4->sol4 No end_fail Consult further with technical support. q4->end_fail Yes, and still precipitates q4->end_fail end_success Compound is Soluble sol4->end_success

Caption: A decision-making flowchart for troubleshooting solubility issues.

Q4: Are there any other additives I can use to improve the solubility of 8-(4-Isopropylphenyl)-8-oxooctanoic acid in my assay?

A4: Yes, several solubilizing agents can be incorporated into your aqueous buffer, provided they do not interfere with your assay.

  • Bovine Serum Albumin (BSA): Fatty acid-free BSA is commonly used to bind and solubilize long-chain fatty acids and other hydrophobic molecules in cell culture and other biological assays. A typical working concentration is 0.1% to 1% (w/v).

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. Randomly methylated-β-cyclodextrin is often effective.

  • Non-ionic Surfactants: Surfactants like Tween® 20 or Triton™ X-100 at low concentrations (below their critical micelle concentration) can help to keep hydrophobic compounds in solution. However, be aware that surfactants can disrupt cell membranes and interfere with some assay technologies.

Data Summary: Predicted Physicochemical Properties

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight 276.38 g/mol ---
logP > 4.0 (estimated)Highly hydrophobic, indicating poor aqueous solubility.
pKa ~4.8 (estimated for the carboxylic acid)Solubility will be highly dependent on pH.[3]
Physical Form White SolidRequires dissolution from a solid state.

Note: Predicted values are based on the chemical structure and data from similar compounds and should be used as a guide for experimental design.

Final Recommendations and Best Practices

  • Always start with a high-concentration stock solution in DMSO.

  • Minimize the final concentration of the organic solvent in your assay.

  • Control the pH of your aqueous buffer to be well above the estimated pKa of the compound.

  • When diluting the stock solution, add it to the buffer with vigorous mixing.

  • Consider the use of solubilizing agents like BSA if simple pH adjustment and co-solvents are insufficient.

  • Always run appropriate vehicle controls in your experiments to account for any effects of the solvent or solubilizing agents.

By systematically applying these principles and troubleshooting steps, you can effectively manage the solubility of 8-(4-Isopropylphenyl)-8-oxooctanoic acid and ensure the integrity of your experimental data.

References

  • National Center for Biotechnology Information (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed Central. [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. [Link]

  • PubMed (n.d.). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. [Link]

  • Chemistry LibreTexts (2020). 2.5: Preparing Solutions. [Link]

  • ResearchGate (n.d.). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. [Link]

  • ACS Publications (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • National Center for Biotechnology Information (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]

  • PubMed (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • YouTube (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • ResearchGate (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • ResearchGate (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • Asian Journal of Pharmaceutics (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • Pearson (2024). Physical Properties of Fatty Acids. [Link]

  • ResearchGate (2018). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • PhytoTech Labs (n.d.). Preparing Stock Solutions. [Link]

  • J-STAGE (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. [Link]

  • Reddit (n.d.). Long-chain Fatty Acids : r/Biochemistry. [Link]

  • ECHA (n.d.). Butyltris[(2-ethyl-1-oxohexyl)oxy]stannane - Registration Dossier. [Link]

  • Reddit (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • PubMed Central (n.d.). Compound Management for Quantitative High-Throughput Screening. [Link]

  • PubChem (n.d.). 8-(4-Sulfophenyl)octanoic acid. [Link]

  • PubMed (n.d.). Water-soluble fatty acid derivatives as acylating agents for reversible lipidization of polypeptides. [Link]

  • Malvern Panalytical (n.d.). High-Throughput Screening (HTS). [Link]

  • Rice University (n.d.). Solutions and dilutions: working with stock solutions. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 8-(4-Isopropylphenyl)-8-oxooctanoic Acid in Solution

Welcome to the technical support center for 8-(4-Isopropylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-(4-Isopropylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this molecule in solution. As a molecule possessing both a keto and a carboxylic acid functional group, its stability can be influenced by several factors during experimental workflows. This document provides troubleshooting guides, FAQs, and best practices to ensure the integrity of your experiments.

Understanding the Molecule: Inherent Instabilities

8-(4-Isopropylphenyl)-8-oxooctanoic acid's structure, featuring an aromatic ketone and a terminal carboxylic acid, presents specific stability considerations. The primary degradation pathways to be aware of are:

  • Oxidative Degradation: The benzylic position of the isopropyl group and the ketone itself can be susceptible to oxidation.

  • Photodegradation: Aromatic ketones are known to be photosensitive and can undergo photoreduction or other photochemical reactions upon exposure to light.[1][2]

  • pH-Dependent Reactions: The carboxylic acid moiety's protonation state, dictated by the solution's pH, can influence solubility and reactivity. Keto-acids can exhibit complex behavior in aqueous solutions depending on the pH.[3][4]

  • Thermal Stress: Elevated temperatures can accelerate degradation processes.[5]

This guide will provide actionable strategies to mitigate these potential degradation pathways.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: I'm observing a loss of compound potency or a decrease in concentration over time in my stock solution.

Possible Cause: This is a general indicator of compound degradation. The primary suspects are oxidation, photodegradation, or hydrolysis, especially during prolonged storage.

Troubleshooting Workflow:

  • Review Storage Conditions:

    • Temperature: Are your stock solutions stored at an appropriate temperature? For long-term stability, storage at -20°C or -80°C is recommended.[5] Temperature fluctuations can accelerate chemical reactions, leading to degradation.[5]

    • Light Exposure: Have the solutions been protected from light? Aromatic ketones can be susceptible to photodegradation.[1][2] Always store solutions in amber vials or wrap them in aluminum foil.

    • Atmosphere: Have the solutions been exposed to air for extended periods? Oxidative degradation is a potential pathway. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Solvent and pH Evaluation:

    • Solvent Purity: Were the solvents of high purity (e.g., HPLC grade)? Impurities in solvents can catalyze degradation.

    • pH of Aqueous Solutions: If using aqueous buffers, what is the pH? The stability of carboxylic acids can be pH-dependent.[6] Extreme pH values (both acidic and basic) can promote hydrolysis of other functional groups if present, though less likely for this specific molecule.[7][8]

  • Analytical Confirmation:

    • Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to analyze the aged solution.[9][10]

    • Compare the chromatogram to that of a freshly prepared standard to identify any new peaks that could be degradation products.

Preventative Measures:

  • Prepare fresh solutions for critical experiments.

  • If storing solutions, do so in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Always use high-purity solvents and protect solutions from light.

Issue 2: I've noticed a precipitate forming in my solution after storage.

Possible Cause: Precipitate formation can be due to poor solubility at the storage temperature or a degradation product that is less soluble than the parent compound.

Troubleshooting Workflow:

Caption: Troubleshooting precipitate formation.

Detailed Steps:

  • Confirm Initial Dissolution: Ensure the compound was fully dissolved when the solution was first prepared. If not, gently warm the solution or use sonication to aid dissolution.

  • Assess Solubility at Storage Temperature: If the solution was stored at a lower temperature (e.g., 4°C or -20°C), the compound's solubility might have decreased, causing it to precipitate.

    • Action: Try warming a small aliquot to room temperature to see if the precipitate redissolves. If it does, this indicates a solubility issue. Consider storing at a higher concentration and diluting just before use, or using a different solvent system.

  • Investigate Degradation: If the precipitate does not redissolve upon warming, it may be a less soluble degradation product.

    • Action: Separate the precipitate from the supernatant (e.g., by centrifugation). Analyze both fractions using a suitable analytical technique (e.g., HPLC, LC-MS) to identify the components.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve and store 8-(4-Isopropylphenyl)-8-oxooctanoic acid?

A1: The choice of solvent depends on the experimental application. For stock solutions, organic solvents like DMSO, ethanol, or methanol are generally suitable. The "like dissolves like" principle suggests that its aromatic and alkyl components provide non-polar character, while the ketone and carboxylic acid groups add polarity.[11] For aqueous buffers, the pH will be a critical factor in solubility. The deprotonated carboxylate form at higher pH will be more water-soluble. It is crucial to determine the experimental solubility in your chosen solvent system.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of keto-acids can be pH-dependent.[3] For 8-(4-Isopropylphenyl)-8-oxooctanoic acid, the carboxylic acid group will be protonated at low pH and deprotonated at higher pH. While this specific molecule is not a β-keto acid, which is notoriously unstable, it's still best practice to maintain a pH range of 6-8 for general stability, as extreme pH can sometimes catalyze unwanted reactions.[6]

Q3: What are the optimal storage conditions for long-term stability?

A3: For long-term storage of solutions, the following conditions are recommended:

  • Temperature: -80°C is ideal for minimizing chemical degradation.[5]

  • Light: Protect from all light sources by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Container: Use tightly sealed vials with appropriate caps to prevent solvent evaporation and moisture entry.

Storage ConditionRecommendationRationale
Temperature -20°C (short-term) to -80°C (long-term)Slows down degradation kinetics.[5]
Light Exposure Store in amber vials or protect from lightPrevents photodegradation of the aromatic ketone.[1]
pH (Aqueous) Neutral to slightly acidic (pH 6-7)Avoids potential base- or acid-catalyzed degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes risk of oxidation.

Q4: How can I detect and quantify the degradation of my compound?

A4: The most common method is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10]

  • Method Development: A gradient method is often best for separating the parent compound from potential degradation products.

  • Detection: The aromatic ring in 8-(4-Isopropylphenyl)-8-oxooctanoic acid should provide a strong UV chromophore.

  • Quantification: Use a calibration curve generated from a pure, freshly prepared standard to quantify the amount of parent compound remaining.

  • Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of any degradation products, which can help in elucidating the degradation pathway.[9]

Best Practices for Storage and Handling

To ensure the highest quality and reproducibility of your experimental results, adhere to the following best practices:

  • Initial Handling: Upon receiving the solid compound, store it in a cool, dark, and dry place.

  • Solution Preparation:

    • Use high-purity, anhydrous solvents.

    • Prepare concentrated stock solutions and dilute them to the working concentration immediately before use.

  • Storage of Solutions:

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

  • Perform Stability Studies: If the compound will be used in a long-term experiment, it is advisable to perform a preliminary stability study under your specific experimental conditions (solvent, temperature, pH).

G cluster_0 Preparation cluster_1 Storage cluster_2 Use a High-Purity Solid c Concentrated Stock Solution a->c b Anhydrous Solvent b->c d Aliquot into Single-Use Vials c->d e Store at -80°C, Protected from Light d->e f Thaw Single Aliquot e->f g Dilute to Working Concentration f->g h Immediate Use in Experiment g->h

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

Welcome to the technical support center for the derivatization of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common derivatization reactions. By understanding the underlying chemical principles, you can enhance reaction efficiency, improve product yield, and ensure the integrity of your experimental outcomes.

Introduction to Derivatization

Derivatization is a crucial chemical modification technique used to alter the physicochemical properties of a molecule. For a compound like 8-(4-Isopropylphenyl)-8-oxooctanoic acid, which possesses a terminal carboxylic acid group, derivatization is often employed to:

  • Enhance Chromatographic Resolution: Converting the polar carboxylic acid to a less polar ester or amide can improve peak shape and retention in reverse-phase liquid chromatography (LC).[1]

  • Improve Mass Spectrometric (MS) Detection: Derivatization can introduce moieties that enhance ionization efficiency, leading to better sensitivity in MS analysis.[1]

  • Increase Volatility for Gas Chromatography (GC): Esterification, for example, can make the compound more volatile and thermally stable for GC analysis.[2][3]

  • Facilitate Further Synthetic Steps: Converting the carboxylic acid to a more reactive functional group can be a necessary step in a larger synthetic pathway.

This guide will focus on two of the most common derivatization reactions for carboxylic acids: esterification and amidation .

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for esterifying 8-(4-Isopropylphenyl)-8-oxooctanoic acid?

A1: The two primary methods for esterification are Fischer esterification and coupling agent-mediated esterification.

  • Fischer Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol (e.g., methanol, ethanol).[4] It is a reversible reaction, and strategies to drive the equilibrium towards the product are necessary for high yields.[4][5][6]

  • Coupling Agent-Mediated Esterification: This method involves activating the carboxylic acid with a coupling reagent, followed by reaction with an alcohol. This is often preferred for more sensitive substrates or when milder reaction conditions are required.

Q2: I am getting a low yield in my Fischer esterification. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction.[4][7] Here are the key factors to consider for optimization:

  • Le Chatelier's Principle: To drive the equilibrium towards the ester product, you can either use a large excess of the alcohol (often as the solvent) or remove the water byproduct as it forms.[5][6]

  • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.[4][8]

  • Reaction Time and Temperature: The reaction is typically slow, so refluxing the mixture for an adequate amount of time is crucial.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.

  • Purity of Reagents: Water in your reagents can hinder the reaction. Use anhydrous alcohols and solvents.[3]

Q3: My amidation reaction is sluggish and incomplete. What should I troubleshoot?

A3: Incomplete amidation reactions are a frequent challenge. The key is to effectively activate the carboxylic acid. Here are critical parameters to examine:

  • Choice of Coupling Reagent: The selection of the right coupling reagent is vital. For standard amidations, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in combination with an additive like HOBt (Hydroxybenzotriazole), are effective.[9] For more challenging or sterically hindered couplings, phosphonium or uronium-based reagents like PyBOP, HBTU, or HATU may provide better results.[10]

  • Stoichiometry: Ensure you are using appropriate molar ratios of the coupling reagent and the amine. Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) is used.[10]

  • Solvent: A dry, aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) is essential. Water will compete with the amine and hydrolyze the activated intermediate.[3]

  • Temperature: While many coupling reactions proceed well at room temperature, some may benefit from cooling to 0°C to minimize side reactions, especially if the amino acid is prone to racemization.[11]

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required to neutralize the acid formed and facilitate the reaction.

Q4: I am observing significant side product formation in my derivatization. What are the common side reactions and how can I minimize them?

A4: Side product formation can significantly impact your yield and purity. Here are some common issues:

  • For Esterification (Fischer):

    • Dehydration of the alcohol: This can occur at high temperatures with some alcohols, leading to alkene formation.

    • Ether formation: The alcohol can react with itself to form an ether.

    • Minimization: Careful control of the reaction temperature and using a less dehydrating acid catalyst can help.

  • For Amidation (Coupling Reagents):

    • Racemization: If the carbon adjacent to the carbonyl group is a stereocenter, racemization can be a concern. Using additives like HOBt or HOAt can suppress this.[9]

    • N-acylurea formation: With carbodiimide reagents like DCC, the activated intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove. Using HOBt helps to prevent this.

    • Epimerization: For amino acid couplings, epimerization can occur. Cooling the reaction and using specific coupling reagents can mitigate this.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation (Esterification) Insufficient catalystIncrease the amount of acid catalyst.
Reaction has not reached equilibriumIncrease reaction time and/or temperature (reflux). Monitor by TLC.
Presence of water in reagentsUse anhydrous alcohol and solvents.[3]
Insufficient excess of alcoholUse the alcohol as the solvent or a significant excess (at least 10-fold).[5]
Low to No Product Formation (Amidation) Ineffective carboxylic acid activationChoose a more potent coupling reagent (e.g., HATU, HCTU).[9]
Presence of moistureEnsure all glassware and solvents are rigorously dried.[3]
Incorrect stoichiometryOptimize the molar ratios of the carboxylic acid, amine, and coupling reagent.
Inappropriate solventUse a dry, aprotic solvent like DMF or DCM.
Multiple Spots on TLC (Byproducts) Incomplete reactionAllow the reaction to proceed for a longer duration.
Side reactions (e.g., N-acylurea formation)Add HOBt or switch to a different class of coupling reagent.
Racemization/EpimerizationAdd a racemization suppressant like HOBt or HOAt; run the reaction at a lower temperature.[9][11]
Degradation of starting material or productConsider milder reaction conditions (lower temperature, less harsh reagents).
Difficulty in Product Isolation/Purification Water-soluble productIf the derivative is unexpectedly water-soluble, consider a different derivatization strategy to increase lipophilicity.
Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion.
Co-elution of product and byproductsOptimize your chromatography method (e.g., different solvent system, gradient elution).

Experimental Protocols

Protocol 1: Fischer Esterification (Methyl Ester Synthesis)

This protocol details the synthesis of methyl 8-(4-isopropylphenyl)-8-oxooctanoate.

Materials:

  • 8-(4-Isopropylphenyl)-8-oxooctanoic acid (1.0 eq)

  • Anhydrous Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve 8-(4-Isopropylphenyl)-8-oxooctanoic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amidation using EDC/HOBt Coupling

This protocol describes the synthesis of an amide derivative using a primary amine.

Materials:

  • 8-(4-Isopropylphenyl)-8-oxooctanoic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve 8-(4-Isopropylphenyl)-8-oxooctanoic acid, the primary amine, and HOBt in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC and DIPEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizing Reaction Workflows

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Carboxylic Acid + Alcohol (excess) Catalyst Add H₂SO₄ Start->Catalyst Reflux Heat to Reflux Catalyst->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to RT TLC_Monitor->Cool Evaporate Remove Excess Alcohol Cool->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Ester

Caption: Fischer Esterification Workflow

Amidation_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Carboxylic Acid + Amine + HOBt in DMF Cool Cool to 0°C Reagents->Cool Add_Reagents Add EDC + DIPEA Cool->Add_Reagents Stir Warm to RT, Stir Overnight Add_Reagents->Stir TLC_Monitor Monitor by TLC Stir->TLC_Monitor Dilute Dilute (EtOAc, H₂O) TLC_Monitor->Dilute Wash Wash (HCl, NaHCO₃, Brine) Dilute->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography/ Recrystallization Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Amide

Caption: EDC/HOBt Amidation Workflow

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 27, 2026, from [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. (2017). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids. (2004). Organic Letters, 6(21), 3675–3678. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]

  • How can I improve the yield of my Fischer Esterification? : r/Chempros. (2020). Reddit. Retrieved January 27, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.).
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved January 27, 2026, from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020). Retrieved January 27, 2026, from [Link]

  • Process for purifying esters. (1981). Google Patents.
  • How to Optimize Peptide Synthesis? (n.d.). Retrieved January 27, 2026, from [Link]

  • Preparation of n-aryl amides from isocyanates. (1993). Google Patents.
  • Derivatization - Chemistry LibreTexts. (2023). Retrieved January 27, 2026, from [Link]

  • Video: Esterification - Prep - JoVE. (2020). Retrieved January 27, 2026, from [Link]

  • Esterification process. (2018). Google Patents.
  • Esterification not Working (Separation) : r/OrganicChemistry. (2024). Reddit. Retrieved January 27, 2026, from [Link]

  • Advances in amidation chemistry – a short overview - Arkivoc. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025). Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

stability testing of 8-(4-Isopropylphenyl)-8-oxooctanoic acid under different conditions

Disclaimer: 8-(4-Isopropylphenyl)-8-oxooctanoic acid is a compound with limited publicly available stability data. This guide is therefore based on established principles of chemical stability, forced degradation, and an...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 8-(4-Isopropylphenyl)-8-oxooctanoic acid is a compound with limited publicly available stability data. This guide is therefore based on established principles of chemical stability, forced degradation, and analytical method development, drawing parallels from structurally similar molecules containing aryl ketone and carboxylic acid functionalities. The protocols and troubleshooting advice provided herein should be adapted and validated for your specific experimental context.

Introduction

Welcome to the technical support center for the stability testing of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on anticipating and troubleshooting challenges during the stability assessment of this molecule. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory alignment.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of 8-(4-Isopropylphenyl)-8-oxooctanoic acid that could affect its stability?

A1: The molecule possesses two key functional groups that are susceptible to degradation: an aryl ketone and a long-chain carboxylic acid .

  • Aryl Ketone: The ketone group, particularly being adjacent to an aromatic ring, can be susceptible to photolytic degradation through various mechanisms, including Norrish Type I and Type II reactions. It can also be a site for oxidative and reductive processes.

  • Carboxylic Acid: The carboxylic acid moiety can undergo decarboxylation, especially under thermal stress.[1] It also influences the molecule's solubility and pH-dependent stability. The long aliphatic chain, while generally stable, can be susceptible to oxidation at positions activated by the ketone or aromatic ring.

Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?

A2: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: While the aryl ketone and carboxylic acid themselves are generally stable to hydrolysis, any ester impurities from the synthesis could hydrolyze under acidic or basic conditions.[2]

  • Oxidation: The benzylic protons on the isopropyl group and the aliphatic chain are potential sites for oxidation. Oxidative cleavage of the bond between the carbonyl group and the aliphatic chain is also a possibility, potentially yielding 4-isopropylbenzoic acid and other smaller chain carboxylic acids.[3]

  • Photolysis: As an aromatic ketone, the compound is likely to be photosensitive. Exposure to UV light could lead to the formation of radical species and subsequent degradation products. Photostability testing is crucial for this molecule.[4][5]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid is a primary concern.[6][7] Degradation of the long aliphatic chain is also possible at higher temperatures.[8]

Q3: What are the recommended storage conditions for 8-(4-Isopropylphenyl)-8-oxooctanoic acid?

A3: Based on its potential liabilities, the following storage conditions are recommended to minimize degradation:

  • Temperature: Controlled room temperature or refrigerated conditions (2-8 °C) are advisable.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q4: Which analytical technique is most suitable for stability testing of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[9][10] This method should be able to separate the parent compound from all potential degradation products and process-related impurities. A reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of acetonitrile and water/buffer is a good starting point for method development. UV detection would be suitable due to the presence of the aromatic chromophore.

Troubleshooting Guides

Issue 1: Rapid degradation observed under acidic or basic hydrolytic conditions.
Potential Cause Troubleshooting Steps
Presence of hydrolyzable impurities: The starting material may contain ester or amide impurities from the synthesis that are rapidly degrading.1. Purity Check: Re-evaluate the purity of your starting material using a high-resolution analytical technique like LC-MS. 2. Structure Elucidation: If impurities are detected, attempt to identify their structures to confirm if they are hydrolyzable.
Catalysis by metal ions: Trace metal ion contamination in your reagents or glassware can catalyze degradation.1. Use High-Purity Reagents: Ensure the use of high-purity acids, bases, and solvents. 2. Chelating Agents: Consider adding a small amount of a chelating agent like EDTA to your sample solution to sequester any metal ions.
Incorrect concentration of stressor: The concentration of the acid or base may be too high, causing aggressive degradation.1. Reduce Stressor Concentration: Start with milder conditions (e.g., 0.01 M HCl or NaOH) and gradually increase the concentration if no degradation is observed. The goal is to achieve 5-20% degradation.[11]
Issue 2: Poor peak shape or resolution in the HPLC analysis.
Potential Cause Troubleshooting Steps
Inappropriate mobile phase pH: The carboxylic acid moiety's ionization state is pH-dependent, which can affect peak shape.1. Adjust Mobile Phase pH: Buffer the aqueous portion of your mobile phase to a pH that is at least 2 units away from the pKa of the carboxylic acid to ensure it is either fully protonated or deprotonated.
Column overload: Injecting too much sample can lead to broad, tailing peaks.1. Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume.
Co-elution of degradants: A degradation product may be co-eluting with the parent peak.1. Modify Gradient: Adjust the gradient slope or the organic modifier to improve the separation of the degradant from the parent peak. 2. Change Stationary Phase: If gradient modification is unsuccessful, try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
Interaction with column hardware: The ketone or carboxylic acid may be interacting with active sites on the column or stainless steel components of the HPLC system.1. Use an Inert Column: Consider using a column with bio-inert hardware. 2. Mobile Phase Additives: Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask active sites.
Issue 3: No degradation observed under photolytic stress.
Potential Cause Troubleshooting Steps
Inadequate light exposure: The intensity or duration of light exposure may be insufficient to induce degradation.1. Verify Light Source: Ensure your photostability chamber is calibrated and providing the ICH Q1B recommended exposure (1.2 million lux hours and 200 watt hours/square meter).[12][13][14] 2. Increase Exposure Time: If the compound is highly stable, you may need to extend the exposure duration.
Sample is in a solid state: Degradation in the solid state can be much slower than in solution.1. Test in Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and expose the solution to light. This will increase the molecular mobility and potential for degradation.
UV-absorbing container: The container used for the sample may be blocking the UV radiation.1. Use Quartz or Borosilicate Glass: Ensure your sample containers are transparent to the wavelengths of light being used for the study.

Experimental Protocols

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of 8-(4-Isopropylphenyl)-8-oxooctanoic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose Aliquots Thermal Thermal (e.g., 80°C, solid & solution) API->Thermal Expose Aliquots Photo Photolytic (ICH Q1B conditions) API->Photo Expose Aliquots HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Base->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Oxidation->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Thermal->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) Photo->HPLC Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) MassSpec Mass Balance Calculation & Peak Purity Assessment HPLC->MassSpec StructureID Structure Elucidation of Degradants (LC-MS) MassSpec->StructureID

Caption: Forced degradation experimental workflow.

Protocol 1: Acidic and Basic Hydrolysis
  • Prepare a stock solution of 8-(4-Isopropylphenyl)-8-oxooctanoic acid in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • For acidic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For basic hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the samples at 60°C.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots before HPLC analysis (for the acidic sample, add an equivalent amount of NaOH; for the basic sample, add an equivalent amount of HCl).

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Prepare a stock solution of the compound as described in Protocol 1.

  • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2.

  • Keep the sample at room temperature and protected from light.

  • Withdraw aliquots at appropriate time points.

  • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, before HPLC analysis.

  • Analyze the samples by HPLC.

Protocol 3: Photostability Testing
  • Expose the solid compound and a solution of the compound (in a photostable and transparent solvent) to light conditions as specified in ICH guideline Q1B.[4][5]

  • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[12][13][14]

  • A dark control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, prepare solutions of the solid and diluted solutions and analyze by HPLC.

Data Presentation

The results of the forced degradation studies can be summarized in a table format for easy comparison.

Stress ConditionReagent/ConditionTime% Degradation of Parent CompoundNumber of Degradants
Acid Hydrolysis0.1 M HCl, 60°C24 he.g., < 5%e.g., 1
Base Hydrolysis0.1 M NaOH, 60°C24 he.g., 8%e.g., 2
Oxidation3% H2O2, RT8 he.g., 15%e.g., 3
Thermal (Solid)80°C48 he.g., < 2%e.g., 0
Thermal (Solution)80°C48 he.g., 12%e.g., 2
PhotolyticICH Q1B-e.g., 20%e.g., 4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Degradation Pathways Visualization

The following diagram illustrates potential degradation pathways based on the structure of 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent 8-(4-Isopropylphenyl)-8-oxooctanoic acid Oxidation_Product Oxidative Cleavage Product 4-Isopropylbenzoic acid Parent->Oxidation_Product Oxidation (H2O2) Decarboxylation_Product Decarboxylation Product 7-(4-Isopropylphenyl)heptan-7-one Parent->Decarboxylation_Product Thermal Stress Photolytic_Product Photolytic Rearrangement/Cleavage Products Parent->Photolytic_Product Photolytic Stress (UV/Vis)

Caption: Potential degradation pathways.

References

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Lhasa Limited. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]

  • Khan, M. A., et al. (2016). Oxidative degradation of aliphatic carboxylic acids by photocatalysis with bare and Ag-loaded TiO2 under UV light irradiation. Taylor & Francis Online. Available at: [Link]

  • Li, Y. (2015). Hydrolytic Degradation. Royal Society of Chemistry. Available at: [Link]

  • Patel, R. B., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • García, M. C., et al. (2014). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). ResearchGate. Available at: [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

  • Novotný, O., et al. (2008). Formation of Carboxylic Acids during Degradation of Monosaccharides. Czech Journal of Food Sciences. Available at: [Link]

  • Lee, J., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed. Available at: [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Tarabanko, V. E., & Tarabanko, N. (2017). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI. Available at: [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

  • Veza. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • Tysoe, W. T., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Kumar, A., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Wang, D., et al. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Organic Letters. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. YouTube. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

  • Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. Available at: [Link]

  • Lee, J., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. ResearchGate. Available at: [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • YMER. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

This technical support guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling up the synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. This document p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling up the synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in the principles of electrophilic aromatic substitution and process chemistry.

Core Synthesis Overview: The Friedel-Crafts Acylation Pathway

The synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid is most effectively achieved via a Friedel-Crafts acylation reaction. This involves the reaction of cumene (isopropylbenzene) with an activated form of suberic acid (octanedioic acid), typically suberic anhydride or suberoyl chloride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The isopropyl group on the cumene ring is an ortho-, para-director, with the para-product being sterically favored, leading to the desired regioselectivity.

The overall workflow can be visualized as follows:

G sub_acid Suberic Acid acyl_agent Activation (e.g., with Thionyl Chloride) sub_acid->acyl_agent Step 1 sub_anhydride Suberoyl Chloride / Suberic Anhydride acyl_agent->sub_anhydride reaction Friedel-Crafts Acylation sub_anhydride->reaction Acylating Agent cumene Cumene (Isopropylbenzene) cumene->reaction Aromatic Substrate catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction Catalyst workup Aqueous Work-up & Quench reaction->workup Step 2 purification Purification (Acid-Base Extraction, Recrystallization) workup->purification Step 3 product Final Product: 8-(4-Isopropylphenyl)- 8-oxooctanoic acid purification->product Step 4

Caption: High-level workflow for the synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction has stalled, or the yield of crude product is significantly lower than expected. What are the likely causes?

Answer: Low or no conversion is one of the most common issues in Friedel-Crafts acylation, especially during scale-up. The root cause almost always traces back to the catalyst or reagents.

  • Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water to produce inactive aluminum hydroxide and corrosive HCl gas.[1] On a larger scale, the increased surface area and longer handling times heighten the risk of moisture exposure.

    • Solution:

      • Procurement & Storage: Use a fresh, unopened container of anhydrous AlCl₃. Store it in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

      • Handling: Weigh and dispense the AlCl₃ in a glove box or glove bag. If unavailable, work quickly in a well-ventilated fume hood on a low-humidity day. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.

      • Addition: Add the AlCl₃ to the reaction solvent before adding the acylating agent to form the active electrophile complex.

  • Cause B: Insufficient Catalyst Loading. The product, an aryl ketone, forms a stable complex with AlCl₃.[2][3] This complexation deactivates the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required relative to the acylating agent, not a catalytic amount.

    • Solution: For every mole of suberic anhydride or suberoyl chloride, use at least 2.2 equivalents of AlCl₃. One equivalent activates the acylating carbonyl, another complexes with the product ketone, and an additional amount complexes with the carboxylic acid moiety of the starting material/product.

  • Cause C: Poor Quality Reagents. The purity of cumene and the acylating agent is critical.

    • Solution: Use freshly distilled cumene. If using suberoyl chloride prepared from suberic acid and thionyl chloride, ensure all excess thionyl chloride is removed, as it can interfere with the reaction.[4]

Question 2: I am observing the formation of significant, hard-to-remove impurities. How can I improve the selectivity of my reaction?

Answer: Impurity generation often stems from side reactions inherent to the Friedel-Crafts process or the bifunctional nature of the acylating agent.

  • Cause A: Di-acylation or Intermolecular Acylation. One molecule of cumene could potentially be acylated by two different suberoyl chloride molecules, or the suberoyl chloride could polymerize.

    • Solution:

      • Control Stoichiometry: Use a molar excess of the aromatic substrate (cumene). This increases the statistical probability that the acylating agent will react with cumene rather than another molecule of itself or an already-acylated product. A 2:1 to 5:1 molar ratio of cumene to suberic anhydride is a good starting point.

      • Reverse Addition: At scale, slowly add the suberic anhydride/suberoyl chloride solution to the mixture of cumene and AlCl₃. This maintains a high concentration of cumene relative to the acylating agent throughout the reaction, suppressing side reactions.

  • Cause B: Isomer Formation. While the para-isomer is dominant, some ortho-isomer may form.

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition and initial reaction phase. Lower temperatures enhance selectivity by favoring the sterically less hindered para-product.

G cluster_0 Problem: Low Yield ly_start Low Yield Detected ly_c1 Is AlCl₃ anhydrous and active? ly_start->ly_c1 ly_s1 Use fresh, dry AlCl₃. Handle under inert atm. ly_c1->ly_s1 No ly_c2 Is catalyst loading >2.2 equivalents? ly_c1->ly_c2 Yes ly_s2 Increase AlCl₃ stoichiometry. ly_c2->ly_s2 No ly_c3 Are reagents pure? ly_c2->ly_c3 Yes ly_s3 Distill cumene. Ensure pure acylating agent. ly_c3->ly_s3 No

Caption: Troubleshooting logic for addressing low reaction yield.

Question 3: The work-up is proving difficult, with emulsions forming during the quench and extraction steps. How can I streamline this process?

Answer: Work-up challenges are common when scaling up, particularly with the viscous aluminum salts generated after quenching a Friedel-Crafts reaction.

  • Cause A: Inefficient Quenching. Pouring the reaction mixture onto ice can be slow and dangerous at scale. The highly exothermic quench can cause localized heating and side reactions.

    • Solution: Perform a "reverse quench." Slowly and carefully add crushed ice and water to the chilled reaction vessel with vigorous stirring. This allows for better temperature control. Follow this with a slow addition of concentrated HCl to fully dissolve the aluminum salts.

  • Cause B: Emulsion Formation. Aluminum salts and the carboxylic acid product can act as surfactants, stabilizing emulsions between the aqueous and organic layers.

    • Solution:

      • pH Adjustment: Ensure the aqueous layer is strongly acidic (pH 1-2) to keep the product protonated and in the organic layer, and to keep aluminum salts fully dissolved.[5]

      • Solvent Choice: Use a water-immiscible organic solvent with a different density than water for extraction (e.g., dichloromethane, ethyl acetate).

      • Brine Wash: After the initial extractions, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.

Question 4: I'm struggling to achieve high purity (>98%) with the final product. What purification strategy is most effective?

Answer: A multi-step purification approach is often necessary for this type of bifunctional molecule.

  • Strategy: Acid-Base Extraction followed by Recrystallization. This leverages the carboxylic acid functionality for a highly effective initial clean-up.[6]

    • Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract this solution with an aqueous base, such as 1M sodium carbonate or sodium bicarbonate. The acidic product will deprotonate and move into the aqueous layer, leaving neutral impurities (like unreacted cumene or di-acylated byproducts) behind in the organic layer.

    • Acidification & Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify with cold 2M HCl to a pH of 1-2. The purified 8-(4-Isopropylphenyl)-8-oxooctanoic acid will precipitate as a solid.

    • Recrystallization: Collect the solid by filtration and recrystallize it from a suitable solvent system. A mixture of ethanol and water, or ethyl acetate and hexanes, is often effective. This step will remove closely related acidic impurities and the ortho-isomer.

Frequently Asked Questions (FAQs)

  • Q: Can I use suberic acid directly with AlCl₃?

    • A: It is not recommended. Carboxylic acids react with AlCl₃, but they are not sufficiently electrophilic to acylate an aromatic ring efficiently. Activation to a more reactive derivative like an acid anhydride or acyl chloride is necessary.[7]

  • Q: What are the primary safety concerns when scaling up this reaction?

    • A: The primary hazards are: 1) The highly exothermic and gas-evolving (HCl) reaction of AlCl₃ with any moisture. 2) The exothermic nature of the reaction itself. 3) The vigorous quench step. All operations must be conducted in a well-ventilated fume hood or walk-in hood with appropriate personal protective equipment (goggles, lab coat, acid-resistant gloves). Ensure a means for rapid cooling (ice bath) is readily available at all times.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is an effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes with a few drops of acetic acid. Spot the starting cumene, the suberic anhydride, and the reaction mixture. The product will be a new, more polar spot than cumene. The disappearance of the limiting reagent (suberic anhydride) indicates completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5]

Experimental Protocols & Data

Table 1: Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Moles (equiv)AmountKey Considerations
Suberic Anhydride156.181.0156.2 gMust be dry.
Aluminum Chloride (AlCl₃)133.342.2293.3 gAnhydrous grade. Handle with extreme care.[1]
Cumene120.193.0360.6 g (418 mL)Freshly distilled. Acts as reagent and solvent.
Dichloromethane (DCM)84.93-1.0 LAnhydrous solvent for reaction.
Hydrochloric Acid (conc.)36.46-~200 mLFor work-up.
Sodium Bicarbonate84.01-1 L (1M aq. solution)For acid-base extraction.
Ethyl Acetate88.11-~2 LFor extraction and recrystallization.
Hexanes--~2 LFor recrystallization.
Protocol 1: Scale-Up Synthesis (1.0 mole scale)
  • Setup: Assemble a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas bubbler (to monitor gas evolution). Flame-dry the entire apparatus and allow it to cool to room temperature under a stream of nitrogen.

  • Charge Reagents: To the flask, add anhydrous dichloromethane (1.0 L) and cumene (418 mL, 3.0 mol). Begin stirring and cool the mixture to 0 °C using an ice-salt bath.

  • Catalyst Addition: In a dry environment (glove box preferred), weigh aluminum chloride (293.3 g, 2.2 mol) and add it portion-wise to the stirred cumene solution. Ensure the temperature does not exceed 10 °C. A slurry will form.

  • Acylating Agent Addition: Dissolve suberic anhydride (156.2 g, 1.0 mol) in 500 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the suberic anhydride solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Then, let the mixture slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully add crushed ice (approx. 1 kg) in portions, followed by the slow addition of cold water (1 L). With vigorous stirring, slowly add concentrated HCl (200 mL) until all the aluminum salts dissolve and the aqueous layer is clear and strongly acidic (pH 1).

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer twice more with dichloromethane (2 x 250 mL). Combine all organic layers.

  • Wash: Wash the combined organic layer with water (500 mL) and then brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification
  • Acid-Base Extraction: Dissolve the crude oil in ethyl acetate (1 L). Extract the solution with 1M sodium bicarbonate solution (3 x 500 mL).

  • Precipitation: Combine the aqueous basic extracts and cool to 0 °C. While stirring, slowly acidify with cold 2M HCl until the pH is ~1-2. A white solid will precipitate.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold deionized water. Dry the solid in a vacuum oven at 40-50 °C.

  • Recrystallization: Dissolve the dried solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. Collect the pure crystals by vacuum filtration.

References

  • BenchChem. (2025). Synthesis of 8-(4-hexylphenyl)-8-oxooctanoic acid: A Technical Guide.
  • Song, L., Liu, Z., Liu, M., Tang, P., & Chen, F. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development.
  • University of Calgary. (n.d.). Friedel-Crafts acylation. Department of Chemistry.
  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Google Patents. (n.d.). CN108250069B - Preparation method of isooctanoic acid.
  • Google Patents. (n.d.). CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Google Patents. (n.d.). CN101759556B - Synthesis method of ketoprofen.
  • ResearchGate. (2025). Transition-metal catalyzed synthesis of Ketoprofen.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • European Patent Office. (n.d.). Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982.
  • Google Patents. (n.d.). CN102911057B - A kind of preparation method of ketoprofen.
  • MDPI. (2025). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester.
  • ResearchGate. (n.d.). Synthesis of 8-aminooctanoic acid from oleic acid.
  • BenchChem. (2025). Technical Support Center: 8-(4-hexylphenyl)-8-oxooctanoic acid Purification.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid.
  • BenchChem. (2025). refining purification methods for high-purity 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 8-(3-Methylphenyl)-8-oxooctanoic acid.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Structure-Activity Relationship of Phenylpropanoic Acid-Type Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

The Central Role of PPARs in Metabolic Disease Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing a critical rol...

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of PPARs in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing a critical role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2] There are three main isoforms:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.[3] Fibrates, a class of lipid-lowering drugs, are well-known PPARα agonists.[4]

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells).[5] Its activation improves insulin sensitivity and glucose uptake, making it a key target for type 2 diabetes. The thiazolidinedione (TZD) class of drugs are potent PPARγ agonists.[4]

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.[1]

Due to their central role in metabolic pathways, designing ligands that can selectively or dually activate these receptors is a major focus of drug discovery efforts for treating conditions like dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2]

Core Scaffold: The Phenylpropanoic Acid Moiety

The general structure of the phenylpropanoic acid-type PPAR agonists discussed in this guide consists of three key components:

  • An acidic headgroup: Typically a carboxylic acid, which is crucial for interacting with key residues in the ligand-binding pocket of the PPARs.

  • A central phenyl ring: This provides a rigid scaffold for the molecule.

  • A flexible tail group: This portion of the molecule often contains another aromatic ring and a linker, which contributes significantly to the compound's potency and isoform selectivity.

The following diagram illustrates this general structure:

G cluster_0 General Structure of Phenylpropanoic Acid-Type PPAR Agonists Head Acidic Headgroup (e.g., Carboxylic Acid) Core Central Phenyl Ring Head->Core Linker Tail Flexible Tail Group (Linker + Aromatic Ring) Core->Tail Linker

Caption: General pharmacophore model for phenylpropanoic acid-type PPAR agonists.

Comparative Analysis: Structure-Activity Relationships

The following table summarizes the structure-activity relationships for a series of α-ethylphenylpropanoic acid derivatives, highlighting how modifications to the core structure impact their potency as dual PPARα and PPARδ agonists.[6]

Compound Linker Moiety (X) Distal Ring Substituent (R) hPPARα EC50 (nM) hPPARδ EC50 (nM) Key SAR Insights
1a -O-4-CF310050The ether linker provides a good starting point for dual agonism.
1b -S-4-CF35030Replacing the ether with a thioether linkage enhances potency for both isoforms.
1c -CH2-4-CF3>1000>1000A methylene linker is detrimental to activity, suggesting the importance of the heteroatom.
2a -O-4-Cl200150A chloro substituent is less effective than a trifluoromethyl group.
2b -O-4-OCH3500400An electron-donating methoxy group reduces potency compared to electron-withdrawing groups.
3a -S-2,4-diCl2015Di-substitution on the distal ring can further enhance potency.
3b -S-3-CF38060The position of the substituent on the distal ring is important, with the 4-position generally being optimal.

Causality Behind Experimental Observations:

  • The Acidic Headgroup: The carboxylic acid moiety is a critical anchor, forming hydrogen bonds with key amino acid residues (e.g., Tyrosine, Histidine, and Serine) within the ligand-binding domain (LBD) of PPARs. This interaction is essential for stabilizing the active conformation of the receptor.[7]

  • The Linker Moiety: The nature of the linker between the central phenyl ring and the distal aromatic ring significantly influences the overall conformation of the molecule. The enhanced potency observed with the thioether linker (compared to the ether) may be due to its greater flexibility and ability to adopt a more favorable conformation within the LBD. The poor activity of the methylene linker suggests that the electronic properties of the heteroatom are important for optimal binding.[6]

  • Substituents on the Distal Ring: Electron-withdrawing groups, such as trifluoromethyl and chloro, at the para-position of the distal phenyl ring generally lead to higher potency.[6] This is likely due to favorable interactions with hydrophobic pockets within the LBD and potential electronic effects that enhance binding affinity. The reduced activity with an electron-donating group like methoxy suggests that electronic factors play a significant role in the interaction with the receptor.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of these analogs, a series of well-established in vitro assays are employed.

Luciferase Reporter Gene Assay for PPAR Activation

This cell-based assay is a cornerstone for quantifying the agonist activity of a compound. It measures the ability of a ligand to activate a PPAR, which in turn drives the expression of a reporter gene (luciferase).

Principle: HEK293 cells are transiently co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR isoform fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. When an agonist binds to the PPAR LBD, the fusion protein activates the transcription of the luciferase gene. The resulting luminescence is proportional to the level of PPAR activation.

Workflow Diagram:

G cluster_workflow Luciferase Reporter Assay Workflow A Co-transfect HEK293 cells with: 1. PPAR-LBD-GAL4 plasmid 2. GAL4-luciferase reporter plasmid B Incubate cells for 24 hours A->B C Treat cells with test compounds (various concentrations) B->C D Incubate for another 24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence using a luminometer E->F G Calculate EC50 values F->G

Caption: Step-by-step workflow for the PPAR luciferase reporter gene assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 96-well plates at a density of 5 x 10^4 cells per well.

    • After 24 hours, co-transfect the cells with the PPAR-LBD-GAL4 expression plasmid and the GAL4-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing the test compounds at various concentrations (typically from 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., rosiglitazone for PPARγ, GW7647 for PPARα).

  • Luminescence Measurement:

    • Incubate the cells with the compounds for 24 hours.

    • Lyse the cells and add a luciferase assay reagent.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

LanthaScreen™ TR-FRET Competitive Binding Assay

This assay provides a direct measure of a compound's ability to bind to the PPAR LBD. It is a high-throughput, homogeneous assay that relies on time-resolved fluorescence resonance energy transfer (TR-FRET).

Principle: The assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged PPAR-LBD. A fluorescently labeled small molecule ligand (tracer) with known affinity for the PPAR-LBD is also included. When the tracer is bound to the PPAR-LBD, excitation of the terbium donor results in energy transfer to the fluorescent tracer (acceptor), producing a high TR-FRET signal. A test compound that binds to the PPAR-LBD will displace the tracer, leading to a decrease in the TR-FRET signal.

Workflow Diagram:

G cluster_workflow TR-FRET Competitive Binding Assay Workflow A Add test compound, fluorescent tracer, and terbium-labeled antibody to assay plate B Add GST-tagged PPAR-LBD A->B C Incubate at room temperature (1-4 hours) B->C D Read TR-FRET signal on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm) C->D E Calculate the 520/495 nm emission ratio D->E F Determine IC50 values from dose-response curves E->F

Caption: Workflow for the LanthaScreen™ TR-FRET competitive binding assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the test compounds in the assay buffer.

    • Prepare a 4X solution of the fluorescent tracer.

    • Prepare a 4X solution of the terbium-labeled anti-GST antibody and GST-PPAR-LBD complex.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 2X test compound solution.

    • Add 5 µL of the 4X tracer solution.

    • Add 10 µL of the 4X antibody/PPAR-LBD complex.

  • Signal Detection and Analysis:

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at 495 nm (terbium) and 520 nm (tracer).

    • Calculate the ratio of the acceptor (520 nm) to donor (495 nm) emission.

    • Plot the emission ratio against the compound concentration and fit the data to determine the IC50 value.

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature adipocytes, a key function of PPARγ agonists.

Principle: 3T3-L1 pre-adipocytes are treated with an adipogenic cocktail, which typically includes insulin, dexamethasone, and IBMX. The inclusion of a PPARγ agonist, such as the test compound, will enhance this differentiation process. The degree of differentiation is quantified by staining the intracellular lipid droplets with Oil Red O.

Detailed Protocol:

  • Cell Culture and Induction:

    • Culture 3T3-L1 pre-adipocytes to confluence in DMEM with 10% calf serum.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin, along with the test compound at various concentrations.

  • Maturation:

    • After 2 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin and the test compound.

    • After another 2 days, switch to DMEM with 10% FBS and the test compound, and maintain the cells for an additional 4-6 days, replacing the medium every 2 days.

  • Quantification of Lipid Accumulation:

    • Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash with water and stain with Oil Red O solution for 1 hour.

    • Wash extensively with water to remove unbound dye.

    • Elute the stain from the cells using isopropanol and measure the absorbance at 490 nm.

The PPAR Signaling Pathway

The activation of PPARs by ligands initiates a cascade of molecular events leading to the regulation of target gene expression.

G cluster_pathway PPAR Signaling Pathway Ligand PPAR Agonist (e.g., Phenylpropanoic Acid) PPAR PPAR Ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Corepressor Corepressor Complex Corepressor->PPAR Dissociation Coactivator Coactivator Complex Coactivator->PPAR Recruitment TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Metabolic Response (e.g., Lipid Lowering, Insulin Sensitization) Protein->Response

Caption: Simplified schematic of the PPAR signaling pathway upon agonist binding.

Upon entering the cell, the agonist binds to the LBD of a PPAR. This induces a conformational change that leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[1] The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This ultimately results in the physiological effects associated with PPAR activation, such as increased fatty acid oxidation and improved insulin sensitivity.[3]

Conclusion and Future Directions

The structure-activity relationships of phenylpropanoic acid derivatives provide a clear framework for the rational design of novel PPAR agonists. The key takeaways are the essential nature of the acidic headgroup, the significant influence of the linker's composition and flexibility, and the impact of electronic properties of substituents on the distal aromatic ring. The experimental protocols detailed herein represent the industry-standard methods for evaluating the performance of these compounds.

Future research in this area will likely focus on developing agonists with fine-tuned selectivity profiles, including dual and pan-PPAR agonists, to address the multifactorial nature of metabolic diseases. Additionally, a deeper understanding of the recruitment of different coactivator proteins by various ligands may lead to the development of "biased" agonists that selectively activate certain downstream pathways, potentially separating therapeutic effects from adverse side effects.

References

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC - NIH. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PMC - NIH. [Link]

  • Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. PubMed. [Link]

  • Peroxisome proliferator-activated. PMC - NIH. [Link]

  • PPARalpha and PPARgamma activators direct a distinct tissue-specific transcriptional response via a PPRE in the lipoprotein lipase gene. PMC - NIH. [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. [Link]

  • Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. PubMed. [Link]

  • Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids. PubMed. [Link]

  • Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease. MDPI. [Link]

  • Quantitative structure-activity relationship (QSAR) analysis for a series of rodent peroxisome proliferators: Interaction with the mouse liver. ScienceDirect. [Link]

  • Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to 8-Oxo-Octanoic Acid Derivatives in Biological Assays

Introduction: The Emerging Biological Significance of Oxidized Fatty Acids In the landscape of cellular signaling and disease pathology, oxidized lipids are increasingly recognized as critical mediators. Among these, 8-o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Biological Significance of Oxidized Fatty Acids

In the landscape of cellular signaling and disease pathology, oxidized lipids are increasingly recognized as critical mediators. Among these, 8-oxo-octanoic acid and its derivatives represent a fascinating class of molecules with diverse biological activities. As a product of lipid peroxidation, 8-oxo-octanoic acid itself can serve as a biomarker for oxidative stress[1]. The introduction of an oxo group into the fatty acid chain creates a reactive center that can modulate interactions with biological targets, leading to a range of effects from anti-inflammatory and anti-cancer to antimicrobial activities.

This guide provides a comparative analysis of select 8-oxo-octanoic acid derivatives and related compounds, drawing upon available data to offer insights into their potential therapeutic applications. We will delve into their performance in key biological assays, provide detailed experimental protocols for researchers, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these intriguing molecules.

Comparative Analysis of Biological Activities

While a single, comprehensive study directly comparing a wide array of 8-oxo-octanoic acid derivatives is not yet available in the literature, we can construct a comparative overview by examining studies on individual derivatives and related molecules. This allows for an initial assessment of their potential potencies and spectra of activity.

Compound/DerivativeBiological ActivityKey FindingsAssay SystemReference
8-Oxo-octanoic Acid Biomarker of Oxidative StressA product of lipid peroxidation, its presence in plasma can indicate oxidative stress.Urine and plasma sample analysis.[1]
8-Hydroxyoctanoic Acid Anti-cancerInduces apoptosis and suppresses proliferation and survival of lung cancer cells.H1299 and A549 lung cancer cell lines.[2]
8-Oxo-9-octadecenoic Acid Anti-inflammatorySignificantly suppresses LPS-induced production of nitric oxide (NO) and inflammatory cytokines (TNF-α, IL-6). Downregulates iNOS and COX-2 expression.Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4]
Octanoic Acid (Parent Molecule) Antimicrobial / Anti-biofilmExhibits broad-spectrum microbicidal activity and effectively inhibits S. aureus biofilm formation.Staphylococcus aureus cultures.[5][6]
Anti-cancerSensitizes cancer cells to ferroptosis.Various cancer cell lines.[7]
8-[(1H-1,2,3-Benzotriazol-1-yl)amino]octanoic Acid (8-BOA) Enzyme InhibitionA selective and potent mechanism-based inactivator of cytochrome P450 4Z1 (CYP4Z1), a potential target in breast cancer.In vitro enzyme inhibition assays and in vivo rat pharmacokinetic studies.[8]
8-(Hydroxyamino)-8-oxooctanoic Acid Not extensively studiedChemical information available, but biological activity data is limited in the reviewed literature.N/A[9]

In-Depth Look: Anti-inflammatory Activity of an 8-Oxo-Fatty Acid Derivative

The study on 8-oxo-9-octadecenoic acid provides a compelling case for the anti-inflammatory potential of this class of molecules[3][4]. The findings demonstrate a clear mechanism of action involving the inhibition of key pro-inflammatory signaling pathways.

Mechanism of Action: Inhibition of MAPK and NF-κB Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. This activation is mediated through signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. The study on 8-oxo-9-octadecenoic acid revealed that it inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the MAPK pathway[3]. Furthermore, it was shown to reduce the phosphorylation of IκB-α and the p50 subunit of NF-κB, which is crucial for the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes[3][4].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK_ERK JNK / ERK MAPK_pathway->JNK_ERK p_JNK_ERK p-JNK / p-ERK JNK_ERK->p_JNK_ERK Phosphorylation IkB_p50 IκB-α / p50 NFkB_pathway->IkB_p50 p_IkB_p50 p-IκB-α / p-p50 IkB_p50->p_IkB_p50 Phosphorylation Proinflammatory_genes Pro-inflammatory Gene Transcription p_JNK_ERK->Proinflammatory_genes Activates NFkB_translocation NF-κB Nuclear Translocation p_IkB_p50->NFkB_translocation NFkB_translocation->Proinflammatory_genes Activates Derivative 8-Oxo-9-octadecenoic Acid Derivative->JNK_ERK Inhibits Phosphorylation Derivative->IkB_p50 Inhibits Phosphorylation

Caption: Inhibition of LPS-induced inflammatory pathways by an 8-oxo-fatty acid derivative.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key biological assays.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to assess the anti-inflammatory effects of test compounds on LPS-stimulated RAW 264.7 macrophage cells[3][10].

1. Cytotoxicity Assessment (MTT Assay): It is crucial to first determine the non-toxic concentration range of the test compounds.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, an insoluble purple product[11][12].

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours[10].

    • Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µg/mL) and incubate for 24 hours[10].

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10].

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals[10][13].

    • Measure the absorbance at 570 nm using a microplate reader[10].

    • Calculate the percentage of cell viability relative to the untreated control cells.

2. Measurement of Nitric Oxide (NO) Production:

  • Principle: NO production is a hallmark of inflammation. It can be indirectly quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[10].

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Follow the procedure for NO measurement to obtain cell culture supernatants.

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Add cell culture supernatants and standards to the wells of the ELISA plate[10].

    • Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP) conjugate[10].

    • Add a substrate solution to develop the color[10].

    • Stop the reaction and measure the absorbance at 450 nm[10].

4. Western Blot Analysis for Signaling Pathway Proteins:

  • Principle: Western blotting is used to detect the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., JNK, ERK, IκB-α, p50) to elucidate the mechanism of action.

  • Procedure:

    • Treat cells as described above and lyse them to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of the target proteins[3].

    • Incubate with an HRP-conjugated secondary antibody[10].

    • Detect the protein bands using a chemiluminescent substrate[10].

    • Quantify band intensity and normalize to a loading control (e.g., β-actin)[10].

G cluster_prep Cell Preparation & Treatment cluster_mtt MTT Assay cluster_no_cytokine NO & Cytokine Assays seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with test compound (various concentrations) incubate_24h_1->treat_compound pre_treat Pre-treat with non-toxic concentrations incubate_24h_1->pre_treat incubate_24h_2 Incubate 24h treat_compound->incubate_24h_2 add_mtt Add MTT solution incubate_24h_2->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance_mtt Read Absorbance (570 nm) dissolve_formazan->read_absorbance_mtt stimulate_lps Stimulate with LPS pre_treat->stimulate_lps collect_supernatant Collect supernatant stimulate_lps->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines collect_supernatant->elisa

Caption: Workflow for in vitro anti-inflammatory screening of 8-oxo-octanoic acid derivatives.

Protocol 2: Bacterial Growth Inhibition Assay

This protocol provides a method to assess the antimicrobial activity of test compounds.

  • Principle: The growth of a bacterial strain is monitored by measuring the optical density (OD) of the culture over time in the presence of different concentrations of the test compound.

  • Procedure:

    • Inoculate a single colony of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Tryptic Soy Broth) and grow overnight with shaking[14].

    • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05-0.1 in fresh broth.

    • In a 96-well microplate, add the diluted bacterial culture to wells containing serial dilutions of the test compound. Include a positive control (a known antibiotic) and a negative control (no compound).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.

    • Measure the OD₆₀₀ at regular intervals (e.g., every 30-60 minutes) for up to 24 hours using a microplate reader.

    • Plot the OD₆₀₀ values against time to generate growth curves. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that significantly inhibits bacterial growth.

Future Perspectives and Conclusion

The available evidence, though fragmented, strongly suggests that 8-oxo-octanoic acid and its derivatives are a promising class of bioactive molecules. The anti-inflammatory, anti-cancer, and antimicrobial activities observed in related compounds warrant a more systematic investigation of the structure-activity relationships (SAR) within this chemical family.

Future research should focus on the synthesis of a library of 8-oxo-octanoic acid derivatives with modifications at the carboxylic acid terminus (e.g., esters, amides) and along the alkyl chain. A standardized panel of in vitro assays, including those for anti-inflammatory, cytotoxic, and antimicrobial activities, should be employed to enable direct comparison and identification of lead compounds. Mechanistic studies, such as those elucidating the inhibition of specific enzymes or signaling pathways, will be crucial for optimizing the therapeutic potential of these derivatives.

References

  • Chen, C. C., Lin, M. W., Liang, C. J., & Wang, S. H. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI journal, 17, 775–783. [Link]

  • Lin, W. C., Chen, Y. C., & Chuang, T. H. (2023). Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis. Biofilm, 6, 100149. [Link]

  • Lu, Y., et al. (2022). Effect of 8-hydroxyoctanoic acid (8-HOA) on lung cancer cell apoptosis, proliferation, and survival. ResearchGate. [Link]

  • PubChem. (n.d.). 8-(Hydroxyamino)-8-oxooctanoic acid. Retrieved January 27, 2026, from [Link]

  • Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • National Center for Biotechnology Information. (n.d.). MTT Assay Protocol. In Assay Guidance Manual. Retrieved January 27, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 27, 2026, from [Link]

  • iGEM. (2018). Growth inhibition assay. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. Retrieved January 27, 2026, from [Link]

  • Henderson, C. J., et al. (2015). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 45(10), 856-866. [Link]

  • Liu, Y., et al. (2022). Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4. International Journal of Molecular Sciences, 23(15), 8439. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern medicine. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern medicine. This guide provides an in-depth comparative analysis of synthetic routes to 8-(4-isopropylphenyl)-8-oxooctanoic acid, a valuable building block in medicinal chemistry. We will benchmark the traditional Friedel-Crafts acylation against alternative methods, evaluating them on key performance indicators such as yield, purity, scalability, and adherence to the principles of green chemistry.

Introduction: The Significance of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

8-(4-Isopropylphenyl)-8-oxooctanoic acid and its derivatives are of significant interest in drug discovery due to their structural motifs. The presence of a keto-acid functionality allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents. Its synthesis, therefore, requires robust and efficient methodologies that can be adapted to various research and production scales.

Method 1: The Benchmark - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones, making it a logical benchmark for the synthesis of our target molecule.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, cumene (isopropylbenzene), with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][3]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring of cumene. A subsequent deprotonation restores the aromaticity of the ring and yields the desired aryl ketone. The use of a stoichiometric amount of the Lewis acid is often necessary as it complexes with both the starting material and the product.[1]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Suberic anhydride

  • Aluminum chloride (AlCl₃)

  • Cumene (isopropylbenzene)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add suberic anhydride (1.0 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add cumene (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford 8-(4-isopropylphenyl)-8-oxooctanoic acid.

Workflow Diagram: Friedel-Crafts Acylation

Friedel_Crafts_Workflow sub_anhydride Suberic Anhydride reaction Reaction Mixture sub_anhydride->reaction alcl3 AlCl3 (Lewis Acid) alcl3->reaction cumene Cumene cumene->reaction solvent DCM (Solvent) solvent->reaction quench Quench (1M HCl) reaction->quench 12h, rt extraction Extraction (DCM) quench->extraction wash Wash (NaHCO3, Brine) extraction->wash dry Dry (Na2SO4) wash->dry concentrate Concentration dry->concentrate purify Purification (Column Chromatography) concentrate->purify product 8-(4-Isopropylphenyl)- 8-oxooctanoic acid purify->product Grignard_Workflow bromo 4-Isopropyl- bromobenzene grignard Grignard Reagent bromo->grignard mg Mg Turnings mg->grignard reaction Grignard Reaction grignard->reaction suberate Mono-methyl suberate acid_chloride Acid Chloride suberate->acid_chloride socl2 SOCl2 socl2->acid_chloride acid_chloride->reaction hydrolysis Hydrolysis (NaOH) reaction->hydrolysis Workup purify Purification hydrolysis->purify Acidification product 8-(4-Isopropylphenyl)- 8-oxooctanoic acid purify->product Heterogeneous_Workflow sub_anhydride Suberic Anhydride reaction Reaction sub_anhydride->reaction cumene Cumene cumene->reaction zeolite Zeolite H-BEA zeolite->reaction filtration Filtration reaction->filtration 24h, 120°C catalyst_recycle Catalyst Recycle filtration->catalyst_recycle workup Workup & Purification filtration->workup product 8-(4-Isopropylphenyl)- 8-oxooctanoic acid workup->product

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 8-(4-Isopropylphenyl)-8-oxooctanoic Acid

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. This guide moves beyond mere procedural lists to provide a deep, a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. This guide moves beyond mere procedural lists to provide a deep, actionable understanding of the proper disposal of 8-(4-Isopropylphenyl)-8-oxooctanoic acid. The principles outlined here are grounded in regulatory compliance and field-proven best practices to ensure the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Identification and Regulatory Framework

The octanoic acid component renders the molecule corrosive and an environmental hazard.[1][2][3][4] The presence of the aromatic ring and ketone group may introduce additional toxicological properties.

Table 1: Hazard Profile based on Octanoic Acid

Hazard ClassificationGHS CodeDescriptionPractical Implication
Skin CorrosionH314 (Category 1C)Causes severe skin burns and eye damage.[1][2][3]Direct contact can cause immediate and serious tissue damage. Always handle with appropriate PPE.
Serious Eye DamageH318 (Category 1)Causes serious eye damage.[1][2][3]Splashes are a significant risk, potentially leading to irreversible eye injury. Face and eye protection is mandatory.
Aquatic Hazard (Chronic)H412 (Category 3)Harmful to aquatic life with long lasting effects.[1][2][3]The chemical must not enter drains or waterways as it can cause long-term harm to ecosystems.

Regulatory Implications:

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits specific characteristics, including corrosivity (pH ≤ 2 or ≥ 12.5).[5][6] Waste solutions of 8-(4-Isopropylphenyl)-8-oxooctanoic acid will likely be acidic and therefore classified as a D002 Corrosive Hazardous Waste .[6] This classification mandates a "cradle-to-grave" management approach, ensuring it is handled correctly from generation to final disposal.

Part 2: Essential Safety and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE and safety measures must be in place. The causality is clear: we are creating barriers to prevent the corrosive and potentially toxic compound from contacting the body.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.[2][3][7]

  • Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or in case of a significant spill risk, a chemically resistant apron is recommended.

  • Ventilation: All handling and disposal preparation should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[7]

Part 3: Step-by-Step Disposal Protocol

The following protocol is a self-validating system. Each step is designed to ensure the waste is handled, segregated, and stored in a manner that is safe, compliant, and ready for final pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Workflow for Waste Segregation and Disposal

G cluster_0 Step 1: Characterize & Segregate cluster_1 Step 2: Containerize & Label cluster_2 Step 3: Accumulate & Store cluster_3 Step 4: Final Disposal start Waste containing 8-(4-Isopropylphenyl)-8-oxooctanoic acid char_waste Is the waste a solid, liquid, or on contaminated debris (e.g., paper towels)? start->char_waste solid_waste Place in a compatible, sealed container. Label as 'Solid Organic Acid Waste'. char_waste->solid_waste Solid liquid_waste Is the liquid mixed with solvents or other chemicals? char_waste->liquid_waste Liquid debris_waste Double-bag in clear plastic bags. Label as 'Contaminated Debris'. char_waste->debris_waste Contaminated Debris store_waste Store in Satellite Accumulation Area with secondary containment. Keep container closed. solid_waste->store_waste pure_liquid Use a designated, compatible container. Label as 'Liquid Organic Acid Waste'. liquid_waste->pure_liquid No (or only in water) mixed_liquid Consult EHS for proper waste stream. DO NOT MIX without approval. Label with all components. liquid_waste->mixed_liquid Yes debris_waste->store_waste pure_liquid->store_waste mixed_liquid->store_waste final_disposal Arrange for pickup by EHS or licensed waste vendor. store_waste->final_disposal

Caption: Decision workflow for proper segregation and handling of waste.

Experimental Protocol: Detailed Steps
  • Waste Characterization and Segregation:

    • Principle: The first and most critical step is to prevent the mixing of incompatible waste streams. This prevents dangerous reactions and simplifies the final disposal process.

    • Action: As soon as a process generating this waste begins, you must characterize it. Is it a pure solid, dissolved in a solvent, or a contaminant on lab materials? Keep solid and liquid wastes separate.[8] Never mix this acidic waste with bases, cyanides, or sulfides, as this can generate violent reactions or toxic gases.

  • Container Selection and Labeling:

    • Principle: The container must maintain its integrity against the corrosive nature of the waste and be clearly communicated to all lab personnel.

    • Action:

      • Select a container made of a compatible material, such as High-Density Polyethylene (HDPE).

      • The container must have a secure, screw-top lid and be in good condition. Keep the container closed at all times except when adding waste.[9]

      • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[9]

      • The label must clearly state: "Hazardous Waste," the full chemical name "8-(4-Isopropylphenyl)-8-oxooctanoic acid," and list any other constituents. Include the appropriate hazard pictograms (Corrosive, Environmental Hazard).

  • Waste Accumulation and Storage:

    • Principle: Waste must be stored safely in a designated area to prevent spills and exposure while awaiting pickup.

    • Action:

      • Store the waste container in a designated "Satellite Accumulation Area" (SAA).[10] This should be at or near the point of generation.

      • The container must be placed within secondary containment, such as a plastic tub, to contain any potential leaks.[9][10]

      • Store it away from drains and incompatible materials. Federal regulations limit accumulation to 55 gallons of hazardous waste in an SAA.[10]

  • Final Disposal:

    • Principle: Final treatment and disposal of hazardous waste is a regulated activity that must be performed by trained professionals at a licensed facility.

    • Action: Once the container is full, or if the project is complete, contact your institution's EHS department to arrange for pickup and disposal. Do not attempt to dispose of this chemical via sink or trash.

Part 4: Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is critical.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2][3]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don the appropriate PPE as described in Part 2.

  • Containment: Prevent the spill from spreading or entering any drains by diking the area with an inert, absorbent material (e.g., sand, vermiculite, or a commercial spill absorbent).[1]

  • Neutralization (for small spills): Cautiously apply a neutralizing agent for acids, such as sodium bicarbonate, from the outside of the spill inwards.

  • Absorption: Once neutralized, absorb the material with an inert absorbent.[1]

  • Collection and Disposal: Carefully scoop the contaminated absorbent material into a designated hazardous waste container. Label the container as "Spill Debris containing 8-(4-Isopropylphenyl)-8-oxooctanoic acid" and dispose of it through EHS.

References

  • Safety Data Sheet - AA Blocks. (2025). GHS classification and first-aid measures for 2-Oxooctanoic acid. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Outlines best practices for hazardous waste storage and labeling. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. (2025). The primary federal law governing the disposal of solid and hazardous waste. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS - US EPA. (2025). While for a different class of chemicals, it provides a framework for EPA guidance on waste disposal. [Link]

  • Waste, Chemical, and Cleanup Enforcement - US EPA. (2025). Overview of EPA's enforcement of waste regulations. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Provides best practices for chemical waste management, including neutralization. [Link]

  • Safety Data Sheet: Octanoic acid - Carl ROTH. Details the hazards of the parent compound, Octanoic acid. [Link]

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. (2025). A summary of the regulatory steps for waste generators. [Link]

  • Good Laboratory Practices: Waste Disposal - SCION Instruments. General tips for safe laboratory waste disposal. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations - Environmental Marketing Services. Discusses the "cradle-to-grave" management approach. [Link]

  • EPA Hazardous Waste Codes - Environmental Safety, Sustainability and Risk (ESSR). Lists and explains EPA waste codes, including D002 for corrosivity. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - National Center for Biotechnology Information (NCBI) Bookshelf. Detailed guidance on laboratory waste management, including Satellite Accumulation Areas. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025). University guidelines for managing laboratory chemical waste. [Link]

  • 8-Phenyloctanoic acid | C14H20O2 | CID 520273 - PubChem, National Institutes of Health (NIH). GHS classification for a structurally similar compound. [Link]

  • Perfluorooctanoic acid - SAFETY DATA SHEET . (2012). Example SDS for a different octanoic acid derivative. [Link]

  • EHS Program Manual 5.2 - Waste Disposal Procedure . Provides examples of EPA acutely toxic chemical waste codes. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 8-(4-Isopropylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth guidance on the appropr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a meticulous approach to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 8-(4-Isopropylphenyl)-8-oxooctanoic acid, a compound featuring both a carboxylic acid and an aromatic ketone functional group. As a Senior Application Scientist, my aim is to provide not just a list of equipment, but a clear rationale for each recommendation, ensuring your safety and the integrity of your research.

Understanding the Risks: A Multifaceted Hazard Profile

8-(4-Isopropylphenyl)-8-oxooctanoic acid's structure presents a dual-hazard profile, primarily dictated by its carboxylic acid functional group, with additional considerations for its aromatic ketone component and likely solid (powdered) form.

  • Corrosivity of Carboxylic Acids: The most significant hazard stems from the carboxylic acid moiety. Similar to other carboxylic acids like octanoic acid, this compound is expected to cause severe skin burns and eye damage upon contact.[1][2] Ingestion and inhalation can also lead to irritation of the digestive and respiratory tracts, respectively.[3][4][5]

  • Handling Powdered Chemicals: As a solid, this compound poses a risk of forming airborne dust during handling, such as weighing or transferring.[6] Inhalation of fine powders can lead to respiratory irritation.[4][5] Furthermore, dust can easily contaminate surfaces, leading to unintentional skin contact.[6]

  • Aromatic Ketone Properties: While the carboxylic acid group is the primary driver of immediate corrosive hazards, the aromatic ketone structure warrants good chemical hygiene practices. Aromatic ketones are generally stable but should be handled with care to avoid unnecessary exposure.[7][8]

Core Directive: A Multi-layered PPE Strategy

A robust PPE strategy is your first line of defense. The following table outlines the minimum required PPE for handling 8-(4-Isopropylphenyl)-8-oxooctanoic acid, with explanations grounded in risk mitigation.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face Shield: Given the high risk of severe eye damage from corrosive materials, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and airborne particles.[9] For procedures with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[9]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene): Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or when immersion is possible, thicker, chemical-resistant gloves such as neoprene should be used.[9] It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use and remove them immediately if contamination is suspected.[11] Double gloving can provide an additional layer of protection.[11]
Body Protection Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and spills, preventing contact with skin and personal clothing. Ensure the lab coat is fully buttoned with sleeves rolled down.
Respiratory Protection Use in a Ventilated Area (Fume Hood): All handling of powdered 8-(4-Isopropylphenyl)-8-oxooctanoic acid should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.[3][6] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[12] A risk assessment should be conducted to determine the need for respiratory protection.

Operational Plan: Step-by-Step Safety Protocols

Adherence to standardized procedures is critical for minimizing exposure and preventing accidents.

Pre-Handling Checklist:
  • Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar compounds like octanoic acid to be fully aware of the hazards.[1][2]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Gather All Necessary PPE: Have all the required PPE readily available and in good condition.

  • Prepare the Work Area: Cover the work surface with absorbent, disposable bench paper to contain any spills.[6]

  • Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure:

Handling_Procedure cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don_PPE 1. Don all required PPE (Goggles, Gloves, Lab Coat) Prepare_Workspace 2. Prepare workspace in a fume hood Don_PPE->Prepare_Workspace Weigh_Transfer 3. Carefully weigh and transfer the compound Prepare_Workspace->Weigh_Transfer Dissolve 4. If making a solution, slowly add the solid to the solvent Weigh_Transfer->Dissolve Decontaminate 5. Decontaminate all equipment and surfaces Dissolve->Decontaminate Doff_PPE 6. Doff PPE in the correct order Decontaminate->Doff_PPE Wash_Hands 7. Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safely handling 8-(4-Isopropylphenyl)-8-oxooctanoic acid.
Key Experimental Causality:
  • Working in a Fume Hood: This is a critical engineering control that contains airborne particles, preventing inhalation, which is a primary route of exposure for powdered chemicals.[6]

  • Adding Acid to Water (or solvent): When preparing solutions, always add the acidic compound to the solvent, not the other way around.[13] This prevents a potentially violent exothermic reaction that could cause splashing.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.

Waste Segregation and Collection:
  • Solid Waste: Unused or contaminated solid 8-(4-Isopropylphenyl)-8-oxooctanoic acid should be collected in a clearly labeled, sealed container designated for corrosive solid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for corrosive liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.[14]

  • Contaminated Materials: Used gloves, bench paper, and other disposables contaminated with the compound should be placed in a designated solid waste container.

Disposal Procedure:

Disposal_Procedure cluster_segregation Segregation cluster_collection Collection cluster_disposal Disposal Solid_Waste Solid Waste (Unused Compound) Labeled_Solid_Container Labeled 'Corrosive Solid' Container Solid_Waste->Labeled_Solid_Container Liquid_Waste Liquid Waste (Solutions) Labeled_Liquid_Container Labeled 'Corrosive Liquid' Container Liquid_Waste->Labeled_Liquid_Container Contaminated_PPE Contaminated Disposables Designated_Solid_Waste_Bin Designated Solid Waste Bin Contaminated_PPE->Designated_Solid_Waste_Bin EH_S_Pickup Arrange for pickup by Environmental Health & Safety Labeled_Solid_Container->EH_S_Pickup Labeled_Liquid_Container->EH_S_Pickup Designated_Solid_Waste_Bin->EH_S_Pickup

Caption: Waste disposal workflow for 8-(4-Isopropylphenyl)-8-oxooctanoic acid.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14][15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][16] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills, use a spill kit with an appropriate absorbent material. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these comprehensive guidelines, you can handle 8-(4-Isopropylphenyl)-8-oxooctanoic acid with the highest degree of safety, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

  • VVF LLC. Safety data sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Isopropylphenyl isothiocyanate, 95+%.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties.
  • Carl ROTH. (n.d.). Safety Data Sheet: Octanoic acid.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Unacademy. (n.d.). All About Aromatic Ketones.
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • NOAA. (n.d.). OCTANOIC ACID - CAMEO Chemicals.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • Clean Management Environmental Group. (n.d.). Acidic and Caustic Waste Disposal Service.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.